molecular formula C16H16O3 B1279353 Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate CAS No. 7622-21-1

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate

Cat. No.: B1279353
CAS No.: 7622-21-1
M. Wt: 256.3 g/mol
InChI Key: XFULYMQQCZRWQB-HNNXBMFYSA-N
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Description

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (2S)-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFULYMQQCZRWQB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438979
Record name Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7622-21-1
Record name Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate: Technical Monograph & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure and properties of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (CAS: 7622-21-1), also known as Benzyl (S)-phenyllactate, is a high-value chiral building block extensively employed in the synthesis of cyclic depsipeptides , protease inhibitors , and antihypertensive agents .[1] Distinguished by its (S)-configured


-hydroxy stereocenter, this compound serves as a critical "chiral pool" intermediate, allowing for the introduction of chirality into complex peptidomimetics without the need for late-stage resolution.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols (chemical and enzymatic), analytical characterization, and strategic applications in pharmaceutical development.

Molecular Architecture & Physicochemical Profile

The molecule comprises a phenyllactic acid core esterified with benzyl alcohol. Its reactivity is defined by three distinct zones: the nucleophilic hydroxyl group (secondary alcohol), the electrophilic ester carbonyl , and the lipophilic benzyl/phenyl moieties which facilitate membrane permeability in drug analogues.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name Benzyl (2S)-2-hydroxy-3-phenylpropanoate
Common Name Benzyl (S)-phenyllactate
CAS Number 7622-21-1
Molecular Formula C

H

O

Molecular Weight 256.30 g/mol
Stereochemistry (S)-enantiomer (L-Phenyllactic acid derivative)
Optical Rotation

(c = 1.8, CH

Cl

)
Boiling Point 288 °C (lit.)[1][2][3][4]
Density 1.142 g/mL at 25 °C
Refractive Index

1.558
Solubility Soluble in CH

Cl

, EtOAc, MeOH; Insoluble in water

Synthetic Methodologies & Process Chemistry

Synthesis of Benzyl (S)-phenyllactate requires preservation of the


-chiral center. Two primary routes are established: Acid-Catalyzed Fischer Esterification  (Chemical) and Lipase-Catalyzed Transesterification  (Biocatalytic).
Protocol A: Chemical Synthesis (Fischer Esterification)

High-throughput method suitable for gram-scale production.

Reagents: (S)-3-Phenyllactic acid, Benzyl alcohol, p-Toluenesulfonic acid (p-TsOH), Benzene or Toluene.

  • Setup: Charge a Dean-Stark apparatus with (S)-3-phenyllactic acid (1.0 equiv), benzyl alcohol (1.2 equiv), and p-TsOH (0.05 equiv) in toluene (0.5 M).

  • Reflux: Heat to reflux with continuous azeotropic removal of water. Monitor by TLC (Hexane:EtOAc 3:1) until the starting acid is consumed (~4-6 hours).

  • Workup: Cool to RT. Wash organic layer with sat. NaHCO

    
     (2x) to remove unreacted acid and p-TsOH, followed by brine.
    
  • Purification: Dry over MgSO

    
    , concentrate in vacuo. Purify via flash column chromatography (SiO
    
    
    
    , Hexane/EtOAc gradient) to yield the pure ester as a viscous oil or low-melting solid.
Protocol B: Green Biocatalytic Synthesis

Prevents racemization and eliminates acidic waste.

Reagents: (S)-3-Phenyllactic acid, Benzyl alcohol, Immobilized Lipase (e.g., Novozym 435), Molecular Sieves (4Å), MTBE.

  • Enzymatic Loading: Suspend (S)-3-phenyllactic acid and benzyl alcohol (1:1 ratio) in anhydrous MTBE.

  • Catalysis: Add Novozym 435 (10% w/w relative to substrate) and activated molecular sieves.

  • Incubation: Shake at 40-50 °C for 24-48 hours. The enzyme selectively catalyzes the esterification while maintaining mild conditions that strictly preserve the (S)-configuration.

  • Isolation: Filter off the enzyme (reusable) and sieves. Concentrate the filtrate to obtain high-purity product (>98% ee).

Visualization: Synthetic Pathways

SynthesisPathways Precursor (S)-3-Phenyllactic Acid (Chiral Pool) ChemCat Chemical Route p-TsOH, Toluene Reflux (Dean-Stark) Precursor->ChemCat BioCat Biocatalytic Route Novozym 435 (Lipase) MTBE, 40°C Precursor->BioCat BnOH Benzyl Alcohol BnOH->ChemCat BnOH->BioCat Product Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (Target Ester) ChemCat->Product High Yield Fast Kinetics BioCat->Product High Enantiopurity Green Chemistry

Figure 1: Comparison of chemical (acid-catalyzed) and biocatalytic synthetic routes.

Analytical Characterization

Validating the structure and purity is critical, particularly for distinguishing the ester from potential ether byproducts or racemates.

Nuclear Magnetic Resonance (NMR)

The following spectral data is characteristic of the pure (S)-enantiomer in CDCl


:
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.15–7.40 (m, 10H, Ar-H  of both phenyl rings).
      
    • 
       5.20 (s, 2H, O-CH
      
      
      
      -Ph
      ). Note: May appear as AB quartet if chiral influence is strong, but often singlet.
    • 
       4.50 (dd, J = 6.5, 4.5 Hz, 1H, 
      
      
      
      -CH
      -OH).
    • 
       3.15 (dd, J = 14.0, 4.5 Hz, 1H, 
      
      
      
      -CH
      
      
      ).
    • 
       2.98 (dd, J = 14.0, 6.5 Hz, 1H, 
      
      
      
      -CH
      
      
      ).
    • 
       2.80 (br s, 1H, OH ).
      
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       174.5 (C=O  ester).
      
    • 
       136.5, 135.0 (Ipso Ar-C ).
      
    • 
       129.5–127.0 (Multiple Ar-C  signals).
      
    • 
       71.5 (
      
      
      
      -C
      -OH).
    • 
       67.5 (O-CH
      
      
      
      -Ph
      ).
    • 
       40.5 (
      
      
      
      -CH
      
      
      ).
Chiral HPLC
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer (verify with racemic standard).

Pharmaceutical Applications

Benzyl (S)-phenyllactate is a versatile scaffold in medicinal chemistry, primarily serving as a precursor for depsipeptides (peptides containing at least one ester bond in place of an amide).

Cyclic Depsipeptide Synthesis (e.g., YM-280193)

The compound is a direct precursor to platelet aggregation inhibitors like YM-280193 .[5] The hydroxyl group allows for ester linkage formation with the C-terminus of an amino acid, while the benzyl ester protects the carboxylic acid until cyclization is required.

Protease Inhibitors

In HIV and renin inhibitor research, the


-hydroxy- 

-phenyl motif mimics the transition state of peptide hydrolysis. The benzyl ester serves as a temporary protecting group that can be removed via hydrogenolysis (H

, Pd/C) under neutral conditions, preserving sensitive peptide bonds elsewhere in the molecule.
Visualization: Drug Discovery Workflow

DrugApplication Start Benzyl (S)-phenyllactate Step1 Coupling Reaction (DCC/DMAP with Amino Acid) Start->Step1 Intermediate Linear Depsipeptide (Ester Linkage Formed) Step1->Intermediate Step2 Hydrogenolysis (H2, Pd/C) (Benzyl Deprotection) Intermediate->Step2 Step3 Macrolactamization Step2->Step3 Target Cyclic Depsipeptide Drugs (e.g., YM-280193 Analogues) Step3->Target

Figure 2: Workflow for utilizing Benzyl (S)-phenyllactate in the total synthesis of cyclic depsipeptides.

Handling & Stability

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

  • Stability: Stable under recommended storage conditions. Avoid exposure to strong oxidizing agents and strong bases (risk of hydrolysis).

  • Safety: Combustible liquid. May cause skin and eye irritation. Use standard PPE (gloves, safety goggles) during handling.

References

  • Sigma-Aldrich. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Product Specification. Link

  • PubChem. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Compound Summary. National Library of Medicine. Link

  • Kojima, Y., et al. "Total Synthesis of the Cyclic Depsipeptide YM-280193, a Platelet Aggregation Inhibitor." Organic Letters, 2015. Link

  • Adel, A., et al. "Lipase-catalyzed synthesis of benzyl esters: A green chemistry approach." Journal of Molecular Catalysis B: Enzymatic, 2010.
  • SpectraBase. 1H NMR Spectrum of Benzyl (S)-2-hydroxy-3-phenylpropionate. Wiley Science Solutions. Link

Sources

Thermodynamic Properties of (S)-2-Hydroxy-3-phenylpropionic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profile and physicochemical characterization of (S)-2-Hydroxy-3-phenylpropionic acid benzyl ester (Benzyl (S)-phenyllactate).

This guide is structured to address the data gaps common with specific chiral intermediates by combining available experimental constants with predictive thermodynamic modeling and rigorous characterization protocols.

A Technical Guide for Drug Development & Process Chemistry

Executive Summary

(S)-2-Hydroxy-3-phenylpropionic acid benzyl ester (CAS: 7622-21-1) is a critical chiral building block used in the synthesis of protease inhibitors and antihypertensive agents. As the benzyl ester of (S)-phenyllactic acid, it serves as a lipophilic, protected intermediate that allows for orthogonal deprotection strategies in complex organic synthesis.

Unlike its parent acid, which is a solid at room temperature, this ester typically exists as a viscous oil or low-melting solid, presenting unique thermodynamic challenges in purification (distillation vs. crystallization) and storage stability (hydrolysis kinetics). This guide provides the foundational thermodynamic data and the experimental workflows required to validate these properties in a pre-clinical setting.

Chemical Identity & Physicochemical Constants[1][2][3][4][5][6][7][8][9]

Before analyzing energetic properties, the structural identity must be established. The presence of the hydroxyl group adjacent to the ester functionality introduces intramolecular hydrogen bonding, influencing volatility and solvation thermodynamics.

PropertyValueCondition / MethodSource
IUPAC Name Benzyl (2S)-2-hydroxy-3-phenylpropanoate-[1]
CAS Number 7622-21-1(S)-enantiomer[1][2]
Molecular Formula C₁₆H₁₆O₃-[1]
Molecular Weight 256.30 g/mol -[2]
Physical State Viscous Liquid / OilSTP (Standard Temp & Pressure)[1][2]
Boiling Point 288 °C760 mmHg (Predicted/Lit)[1][2]
Density 1.142 g/mLat 25 °C[1][2]
Refractive Index

1.558
-[1]
Optical Rotation

c = 1.8, CH₂Cl₂[2]
LogP (Octanol/Water) 2.90Calculated (XLogP3)[3]

Thermodynamic Profile

Phase Transition Thermodynamics

As a high-boiling liquid, the primary phase transition of concern is vaporization . Understanding the enthalpy of vaporization (


) is essential for designing distillation protocols (e.g., thin-film evaporation) to prevent thermal degradation.
  • Boiling Point (

    
    ):  561.15 K (288 °C)
    
  • Enthalpy of Vaporization (

    
    ): 
    
    • Experimental data is sparse for this specific ester.

    • Theoretical Estimate: Using a modified Trouton’s rule for polar liquids (due to the -OH group), we assume an entropy of vaporization (

      
      ) of approximately 105–110 J/(mol·K).
      
    • 
      .
      
  • Vapor Pressure: Estimated at

    
     mmHg at 25 °C [1].[1] This extremely low vapor pressure confirms the material is non-volatile at room temperature but requires high vacuum (< 1 mbar) for distillation.
    
Solution Thermodynamics

The lipophilicity (LogP 2.9) indicates poor water solubility but high affinity for organic solvents.

  • Solubility Parameter: The compound is soluble in dichloromethane, ethyl acetate, and alcohols.

  • Thermodynamics of Hydrolysis: The benzyl ester bond is thermodynamically unstable relative to the hydrolysis products (benzyl alcohol and phenyllactic acid) in the presence of water.

    • 
       (Exergonic hydrolysis).
      
    • Implication: Storage must be strictly anhydrous. The activation energy (

      
      ) for hydrolysis is lowered by the neighboring hydroxyl group (anchimeric assistance), making this ester more labile than simple alkyl esters.
      

Experimental Characterization Protocols

To validate the thermodynamic quality of a specific batch, the following self-validating workflows are recommended.

Protocol: Determination of Thermal Stability (TGA/DSC)

Objective: Determine the "Safe Processing Window" to avoid racemization or decomposition during heating.

  • Instrument: TGA (Thermogravimetric Analysis) coupled with DSC (Differential Scanning Calorimetry).

  • Sample Prep: Load 5–10 mg of oil into an alumina pan (hermetically sealed with a pinhole).

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 350 °C under

      
       purge (50 mL/min).
      
  • Analysis:

    • 
       (Decomposition):  Identify the temperature where mass loss exceeds 1%.
      
    • Endotherms: Watch for a boiling endotherm near 288 °C. If an exotherm appears before the boiling point, it indicates thermal instability (e.g., elimination reaction).

  • Validation: Run a blank baseline correction.

Protocol: Enantiomeric Purity via Chiral HPLC

Objective: Confirm thermodynamic stability of the stereocenter.

  • Column: Chiralcel OD-H or AD-H (immobilized polysaccharide phases).

  • Mobile Phase: Hexane : Isopropanol (90:10) isocratic.

  • Flow Rate: 1.0 mL/min; Detection: UV @ 254 nm.

  • Success Criteria: The (S)-enantiomer should elute as a single sharp peak. Any shoulder or secondary peak indicates racemization (thermodynamically driven entropy increase).

Workflow Visualization

The following diagram illustrates the logical flow for characterizing the thermodynamic and physical stability of the compound upon receipt.

ThermodynamicCharacterization cluster_thermo Thermodynamic Parameters Derived Start Raw Material (Benzyl (S)-phenyllactate) Identity Identity Verification (1H NMR, IR) Start->Identity DSC_TGA Thermal Analysis (DSC / TGA) Identity->DSC_TGA IsStable Stable < 150°C? DSC_TGA->IsStable T_boil Boiling Point (Endotherm) DSC_TGA->T_boil H_vap Enthalpy of Vap. (Integral) DSC_TGA->H_vap ChiralHPLC Chiral Purity (HPLC) IsStable->ChiralHPLC Yes Reject Reject / Repurify IsStable->Reject No (Decomposition) ProcessDev Safe for Distillation (High Vac, < T_onset) ChiralHPLC->ProcessDev ee > 99% ChiralHPLC->Reject Racemized

Figure 1: Decision logic for thermodynamic characterization and processing of Benzyl (S)-phenyllactate.

References

  • LookChem. (2025). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Product Data. Retrieved from .

  • Sigma-Aldrich. (2025).[2] Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate 97% Specification Sheet. Retrieved from .[2]

  • PubChem. (2025).[3][2][4] Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Compound Summary (CID 10377698).[2] National Center for Biotechnology Information. Retrieved from .[2]

Sources

Difference between Benzyl (S)-phenyllactate and Benzyl (R)-phenyllactate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between Benzyl (S)-phenyllactate and Benzyl (R)-phenyllactate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Stereochemical Divergence, Synthetic Pathways, and Pharmacological Applications[1]

Executive Summary

Benzyl phenyllactate (Benzyl 2-hydroxy-3-phenylpropionate) serves as a critical chiral building block in the synthesis of protease inhibitors, cardiovascular therapeutics, and high-value cosmetic actives. While the molecules share identical connectivity and physicochemical properties in an achiral environment, their behavior diverges radically in biological systems and polarized light.

This guide delineates the technical distinctions between the (S)-(-) and (R)-(+) enantiomers. It provides validated protocols for their enzymatic resolution, analytical separation, and application in drug design, moving beyond basic definitions to explore the causality behind their selection in research and industry.

Molecular Architecture & Stereochemistry

The core difference lies at the C2 position of the propanoate backbone. The spatial arrangement of the hydroxyl group (-OH) relative to the benzyl ester and phenyl side chain dictates the molecule's interaction with chiral biological targets (enzymes, receptors).

Comparative Specifications
PropertyBenzyl (S)-phenyllactateBenzyl (R)-phenyllactate
IUPAC Name Benzyl (2S)-2-hydroxy-3-phenylpropanoateBenzyl (2R)-2-hydroxy-3-phenylpropanoate
CAS Number 7622-21-1 7622-22-2
Stereo Configuration (S) / L-isomer analog(R) / D-isomer analog
Optical Rotation (

)
-55° (c=1.8, CH₂Cl₂)+56° (c=1.8, CH₂Cl₂)
Physical State Viscous LiquidSolid / Low-melting Liquid (mp 20-30°C)
Boiling Point 288°C228°C (at reduced pressure)
Molecular Weight 256.30 g/mol 256.30 g/mol
Stereochemical Visualization

The following diagram illustrates the spatial inversion at the chiral center. In the (S)-enantiomer, looking down the C-H bond, the priority groups curve counter-clockwise; in the (R)-enantiomer, they curve clockwise.

Stereochemistry cluster_S Benzyl (S)-phenyllactate cluster_R Benzyl (R)-phenyllactate S_Node (S)-Configuration Counter-Clockwise Priority (OH -> COOBn -> Benzyl) R_Node (R)-Configuration Clockwise Priority (OH -> COOBn -> Benzyl) Center Chiral Center (C2) Center->S_Node Spatial Inversion

Figure 1: Stereochemical relationship between the (S) and (R) enantiomers defined by Cahn-Ingold-Prelog priority rules.

Synthetic Pathways: Chemoenzymatic Production

While chemical synthesis from L- or D-phenylalanine is possible, it often requires diazotization which retains configuration but can suffer from side reactions. The industry standard for high optical purity (>99% ee) is Lipase-Catalyzed Kinetic Resolution .

Why Biocatalysis?

Chemical hydrolysis of the racemic ester is non-selective. Enzymes like Candida antarctica Lipase B (CALB) possess a chiral pocket that preferentially binds one enantiomer (typically the (R)-form in acylation reactions), allowing for separation based on reaction kinetics.

Protocol: Kinetic Resolution of Racemic Benzyl Phenyllactate

Objective: Separate racemic benzyl phenyllactate into (S)-alcohol and (R)-acetate (or vice versa depending on the acyl donor).

Reagents:

  • Racemic Benzyl Phenyllactate

  • Immobilized CALB (e.g., Novozym 435)[1]

  • Vinyl Acetate (Acyl donor)

  • MTBE (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of racemic substrate in 50 mL dry MTBE.

  • Acyl Donor Addition: Add 30 mmol Vinyl Acetate.

  • Catalysis: Add 100 mg Novozym 435 and incubate at 40°C with orbital shaking (200 rpm).

  • Monitoring: Track conversion via Chiral HPLC. The enzyme typically acetylates the (R)-enantiomer faster.

  • Termination: Stop reaction at 50% conversion (theoretical yield) by filtering off the enzyme.

  • Separation:

    • Filtrate contains: Unreacted Benzyl (S)-phenyllactate and Benzyl (R)-O-acetyl-phenyllactate .

    • Purification: Separate via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Hydrolysis (Optional): Chemical hydrolysis of the (R)-acetate yields pure Benzyl (R)-phenyllactate .

KineticResolution cluster_products Reaction Mixture (at 50% Conversion) Racemate Racemic Benzyl Phenyllactate (50:50 Mixture) Reaction Enzymatic Transesterification (CALB + Vinyl Acetate) Racemate->Reaction S_Enant Unreacted Substrate Benzyl (S)-phenyllactate (High ee) Reaction->S_Enant Slow/No Reaction R_Prod Acylated Product Benzyl (R)-O-acetyl-phenyllactate Reaction->R_Prod Fast Reaction Separation Column Chromatography (Silica Gel) S_Enant->Separation R_Prod->Separation Final_R Hydrolysis -> Benzyl (R)-phenyllactate Separation->Final_R Post-processing

Figure 2: Workflow for the kinetic resolution of benzyl phenyllactate using CALB lipase.

Analytical Characterization

Distinguishing these enantiomers requires chiral stationary phases.[2] Standard C18 columns will co-elute them.

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Elution Order (Typical on OD-H):

    • (R)-(+)-isomer elutes first (less interaction with stationary phase).

    • (S)-(-)-isomer elutes second. Note: Elution order must be confirmed with pure standards as it can invert based on solvent composition.

Biological & Pharmacological Divergence

The choice between (S) and (R) is not arbitrary; it dictates biological efficacy.

Antimicrobial Potency

Phenyllactic acid (PLA) is a potent antimicrobial agent produced by Lactic Acid Bacteria (LAB).[3]

  • Mechanism: It disrupts bacterial cell walls and intercalates DNA.

  • Stereoselectivity: The (R)-isomer (D-PLA) often exhibits superior antimicrobial activity compared to the (S)-isomer, particularly against Gram-positive pathogens like Listeria monocytogenes.

  • Ester Function: The benzyl ester acts as a lipophilic prodrug. It penetrates microbial membranes more effectively than the free acid. Once inside, intracellular esterases hydrolyze it, releasing the active (R)- or (S)-PLA. Therefore, using Benzyl (R)-phenyllactate is preferred for maximizing intracellular delivery of the more potent antimicrobial species.

Tyrosinase Inhibition (Skin Whitening)

Both enantiomers show potential in cosmetic applications for skin whitening.

  • Target: Tyrosinase enzyme (melanin synthesis).[4]

  • Interaction: PLA acts as a competitive inhibitor. The benzyl ester derivatives provide enhanced skin permeability.

  • Efficacy: Research suggests the (S)-enantiomer may have a slightly different binding affinity to the tyrosinase active site, though both are effective. The ester form is crucial here for formulation stability and dermal absorption.

Pharmaceutical Intermediates
  • Protease Inhibitors: Benzyl (S)-phenyllactate is a key intermediate in synthesizing inhibitors for enzymes like Thrombin and Carboxypeptidase A. The (S)-configuration mimics the natural L-phenylalanine structure required for recognition by mammalian proteases.

  • Antihypertensives: Specific enantiomers are used to synthesize dual-acting inhibitors (e.g., NEP/ACE inhibitors) where stereochemistry determines the potency of zinc-binding groups.

References

  • Sigma-Aldrich. Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate Product Specification. CAS 7622-22-2.[5][6] Link

  • Chem-Impex International. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Data Sheet. CAS 7622-21-1.[7][8][9][10] Link

  • Bäckvall, J.E., et al. (1997). "Lipase-Catalyzed Kinetic Resolution of Alcohols via Transesterification." Journal of Organic Chemistry.
  • Dieuleveux, V., et al. (1998). "Antimicrobial activity of D-3-phenyllactic acid produced by Geotrichum candidum." Journal of Food Protection. (Establishes D/R-isomer potency).
  • PubChem. Benzyl 2-hydroxy-3-phenylpropionate Compound Summary. CID 10377698. Link

  • Phenomenex. Chiral HPLC Separation Strategies for Enantiomers. Technical Guide. Link

Sources

Biosynthetic origins of (S)-2-hydroxy-3-phenylpropionic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biosynthetic Origins of (S)-2-Hydroxy-3-phenylpropionic Acid Derivatives

Abstract

(S)-2-hydroxy-3-phenylpropionic acid, also known as L-phenyllactic acid (L-PhLA), and its hydroxylated derivatives are a class of α-hydroxy acids with significant applications in the food, pharmaceutical, and polymer industries. Their broad-spectrum antimicrobial properties and role as chiral building blocks have spurred considerable research into their biosynthetic origins. This technical guide provides a comprehensive overview of the primary metabolic pathways leading to the formation of these compounds in both microbial and plant systems. We will delve into the key enzymatic families, including aminotransferases and reductases, that govern these transformations. Furthermore, this guide offers detailed experimental protocols for pathway elucidation and metabolic engineering, alongside a compendium of relevant enzymatic and production data to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: Significance and Applications

(S)-2-Hydroxy-3-phenylpropionic Acid (L-Phenyllactic Acid): A Versatile Bioactive Molecule

(S)-2-hydroxy-3-phenylpropionic acid is a naturally occurring organic acid found in fermented foods and honey.[1] It exhibits potent antimicrobial activity against a wide range of bacteria and fungi, making it a promising natural preservative.[1][2][3] The L-enantiomer, in particular, is a valuable chiral precursor for the synthesis of pharmaceuticals, including anti-HIV drugs and the non-protein amino acid statine.[4] Its biodegradable nature also makes it an attractive monomer for the production of novel polymeric materials.[5][6]

Hydroxylated Derivatives: Key Intermediates in Natural Product Biosynthesis

In the plant kingdom, hydroxylated derivatives of (S)-2-hydroxy-3-phenylpropionic acid, such as 4-hydroxyphenyllactic acid (pHPL), are crucial intermediates in the biosynthesis of a variety of specialized metabolites.[7][8] A prominent example is rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, which is abundant in medicinal plants from the Lamiaceae family and possesses antioxidant, anti-inflammatory, and antimicrobial properties.[9][10][11][12]

Relevance for Drug Development and Biotechnology

The biosynthetic pathways of these compounds offer a rich source of novel enzymes for biocatalysis and metabolic engineering. Understanding and harnessing these pathways can lead to the sustainable and cost-effective production of enantiomerically pure (S)-2-hydroxy-3-phenylpropionic acid and its derivatives for various applications.[13] Engineered microbial systems, in particular, represent a scalable platform for the industrial production of these valuable chemicals.[5][6][14]

Core Biosynthetic Pathways: A Comparative Analysis

The biosynthesis of (S)-2-hydroxy-3-phenylpropionic acid and its derivatives primarily originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The specific pathways, however, differ between microorganisms and plants.

Bacterial Biosynthesis of L-Phenyllactic Acid

In many bacteria, particularly lactic acid bacteria, L-phenyllactic acid is synthesized via a two-step "core pathway" starting from L-phenylalanine.[15]

This pathway involves the initial conversion of L-phenylalanine to its corresponding α-keto acid, phenylpyruvic acid (PPA), followed by a stereospecific reduction to L-phenyllactic acid.[2][15][16]

  • Transamination: The first step is catalyzed by an aromatic aminotransferase (AAT) , which transfers the amino group from L-phenylalanine to an amino group acceptor.[2][15] In many organisms, α-ketoglutarate serves as the primary acceptor.[2][16] However, in some lactic acid bacteria that lack the ability to synthesize α-ketoglutarate, pyruvate is utilized as the amino group acceptor.[15]

  • Reduction: The subsequent reduction of phenylpyruvic acid to L-phenyllactic acid is predominantly carried out by L-lactate dehydrogenases (L-LDHs) .[2][4][13] These enzymes are NADH-dependent and exhibit high stereospecificity, ensuring the formation of the (S)-enantiomer.[4][13]

Bacterial L-Phenyllactic Acid Biosynthesis cluster_transamination L_Phe L-Phenylalanine PPA Phenylpyruvic Acid L_Phe->PPA Aromatic Aminotransferase (AAT) L_PhLA (S)-2-hydroxy-3-phenylpropionic acid (L-Phenyllactic Acid) PPA->L_PhLA L-Lactate Dehydrogenase (L-LDH) (NADH -> NAD+) Amino_Acceptor Amino Group Acceptor (e.g., α-Ketoglutarate, Pyruvate) Amino_Acid_Product Amino Acid Product (e.g., Glutamate, Alanine) Amino_Acceptor->Amino_Acid_Product Rosmarinic Acid Biosynthesis cluster_tyrosine_pathway Tyrosine-derived Pathway cluster_phenylalanine_pathway Phenylalanine-derived Pathway L_Tyr L-Tyrosine pHPP 4-Hydroxyphenylpyruvic Acid L_Tyr->pHPP Tyrosine Aminotransferase (TAT) pHPL 4-Hydroxyphenyllactic Acid pHPP->pHPL Hydroxyphenylpyruvate Reductase (HPPR) RAS_step Rosmarinic Acid Synthase (RAS) pHPL->RAS_step L_Phe L-Phenylalanine Coumaroyl_CoA 4-Coumaroyl-CoA L_Phe->Coumaroyl_CoA Phenylpropanoid Pathway Coumaroyl_CoA->RAS_step RA Rosmarinic Acid (and derivatives) RAS_step->RA

Caption: Biosynthesis of rosmarinic acid in plants.

Key Enzyme Families: Structure, Function, and Mechanism

Aromatic Aminotransferases (AATs)

AATs are pyridoxal phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino acid to an α-keto acid. Their broad substrate specificity allows them to act on various aromatic amino acids, initiating their catabolism. [2]

Lactate Dehydrogenases (LDHs) and Hydroxyphenylpyruvate Reductases (HPPRs)

These enzymes belong to the superfamily of 2-hydroxyacid dehydrogenases. They catalyze the NAD(P)H-dependent reduction of an α-keto acid to the corresponding (S)- or (R)-2-hydroxy acid. [2][7][17]The stereospecificity of the reaction is determined by the specific enzyme. For instance, L-LDHs produce the (S)-enantiomer of phenyllactic acid. [4][13]The crystal structure of HPPR from Coleus blumei reveals a dimeric structure with two domains separated by a deep catalytic cleft that accommodates the substrate and the NADP(H) cofactor. [17]

A Note on Related Dioxygenases: Hydroxymandelate Synthase (HMS)

While not directly involved in the biosynthesis of (S)-2-hydroxy-3-phenylpropionic acid, 4-hydroxymandelate synthase (HMS) is a related enzyme that acts on a similar precursor, 4-hydroxyphenylpyruvate. [18][19]HMS is a non-heme Fe(II)-dependent dioxygenase that catalyzes the conversion of HPP to (S)-4-hydroxymandelate. [18][20][21]Its mechanism, which involves a highly reactive Fe(IV)-oxo intermediate, provides insights into the diverse enzymatic strategies for the synthesis of α-hydroxy acids. [20][21]

Experimental Methodologies for Pathway Elucidation and Engineering

Protocol 1: Heterologous Expression and Characterization of Biosynthetic Enzymes in E. coli

This protocol outlines a general workflow for the functional characterization of enzymes involved in the biosynthesis of (S)-2-hydroxy-3-phenylpropionic acid and its derivatives.

  • Identify the open reading frame (ORF) of the target enzyme (e.g., AAT, L-LDH, HPPR) from the source organism's genome.

  • Amplify the ORF using polymerase chain reaction (PCR) with primers that incorporate appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.

  • Ligate the digested gene insert into the linearized vector.

  • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α) and select for positive clones.

  • Verify the sequence of the cloned gene.

  • Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the recombinant strain in a suitable medium (e.g., LB broth) at 37°C to an optical density (OD600) of 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 16-30°C) for several hours.

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • If the protein is tagged (e.g., with a His-tag), purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA).

  • Assess the purity of the protein by SDS-PAGE.

  • Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the substrate (e.g., phenylpyruvic acid or 4-hydroxyphenylpyruvic acid), and the cofactor (NADH or NADPH). [4][13]2. Monitor the reaction by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH. [4][13]3. Calculate the specific activity of the enzyme (units per mg of protein), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions. [13]4. Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

Protocol 2: Metabolic Engineering of E. coli for L-Phenyllactic Acid Production

This protocol provides a framework for developing and evaluating engineered E. coli strains for the production of L-phenyllactic acid.

  • Construct plasmids for the overexpression of key biosynthetic genes (e.g., aroGfbr, pheAfbr, and a phenylpyruvate reductase) as described in Protocol 4.1.1.

  • Introduce these plasmids into the desired E. coli host strain.

  • For gene knockouts (e.g., trpE), use established methods such as λ-Red recombineering. [5]4. Verify all genetic modifications by PCR and sequencing.

  • Shake Flask Cultivation:

    • Inoculate a single colony of the engineered strain into a minimal medium supplemented with glucose and any necessary antibiotics.

    • Grow the culture at 37°C with shaking.

    • Induce gene expression with IPTG at the mid-log phase.

    • Continue cultivation for 24-72 hours, taking samples periodically for analysis. [5][6]2. Fed-Batch Fermentation:

    • For higher yields, perform fermentation in a bioreactor with controlled pH, temperature, and dissolved oxygen. [5][6][14] * Use a fed-batch strategy to maintain a low glucose concentration, preventing the accumulation of inhibitory byproducts.

    • Induce gene expression and continue the fermentation until glucose is depleted.

  • Centrifuge culture samples to pellet the cells.

  • Analyze the supernatant for the concentration of L-phenyllactic acid using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.

Data Compendium: Enzyme Kinetics and Production Titers

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
EnzymeSource OrganismSubstrateKm (mM)Vmax (U/mg)Reference
L-Lactate DehydrogenaseLactobacillus plantarum (mutant)Phenylpyruvic Acid-447.6[13]
Hydroxyphenylpyruvate ReductaseSalvia miltiorrhiza4-Hydroxyphenylpyruvic Acid--[22]
Hydroxyphenylpyruvate ReductaseColeus blumei4-Hydroxyphenylpyruvic Acid--[7][23][17]

Note: Complete kinetic data is not always available in the cited literature.

Table 2: Production of L-Phenyllactic Acid in Engineered E. coli Strains
Engineered Strain StrategyFermentation ScaleTiter (g/L)Yield (g/g glucose)Reference
Overexpression of aroGfbr, pheAfbr, knockout of trpEShake Flask0.88-[5]
Full pathway engineering and fermentation optimization6 L Fermenter52.89-[6][14]
Co-expression of L-LDH and GDH for cofactor regenerationFed-batch bioconversion17.2-[4]

Conclusion and Future Perspectives

The biosynthetic pathways of (S)-2-hydroxy-3-phenylpropionic acid and its derivatives are well-characterized in both microbial and plant systems, providing a solid foundation for their biotechnological production. The core enzymatic steps of transamination and reduction are conserved, yet the specific enzymes and metabolic contexts differ, offering a diverse toolkit for synthetic biology applications. Metabolic engineering of microbial hosts like E. coli has already demonstrated remarkable success in achieving high-titer production of L-phenyllactic acid.

Future research will likely focus on the discovery and characterization of novel enzymes with improved catalytic efficiency and substrate specificity. Further optimization of engineered strains through systems biology approaches and advanced fermentation strategies will continue to enhance production metrics. The elucidation of regulatory mechanisms governing these pathways in their native organisms will also provide new avenues for metabolic engineering. Ultimately, a deeper understanding of the biosynthesis of these valuable compounds will pave the way for their broader application in creating healthier foods, more effective pharmaceuticals, and sustainable biomaterials.

References

  • Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - Frontiers. (2024). Frontiers in Microbiology. [Link]

  • Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Metabolic modeling of Rosmarinic acid biosynthetic pathway - Bioinformation. (2010). Bioinformation. [Link]

  • Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed. (2018). National Center for Biotechnology Information. [Link]

  • Metabolic modeling of Rosmarinic acid biosynthetic pathway - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Rosmarinic Acid as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives - MDPI. (2025). MDPI. [Link]

  • 4-hydroxymandelate synthase - Grokipedia. (n.d.). Grokipedia. [Link]

  • Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - Frontiers. (2018). Frontiers in Plant Science. [Link]

  • Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PubMed. (2024). National Center for Biotechnology Information. [Link]

  • Metabolic and plasmid engineering to produce D-phenyllactic acid from glucose–xylose co-substrates in Escherichia coli | Applied and Environmental Microbiology - ASM Journals. (2025). American Society for Microbiology. [Link]

  • Overview of the final steps of the Hpg biosynthesis pathway. HmaS: 4-hydroxymandelate synthase - ResearchGate. (n.d.). ResearchGate. [Link]

  • A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight - MDPI. (2022). MDPI. [Link]

  • HPPR encodes the hydroxyphenylpyruvate reductase required for the biosynthesis of hydrophilic phenolic acids in Salvia miltiorrhiza - PubMed. (2017). National Center for Biotechnology Information. [Link]

  • Biosynthetic pathway of Rosmarinic acid (M.Petersan et al. 1993) [8]- ResearchGate. (n.d.). ResearchGate. [Link]

  • Metabolic Engineering of Escherichia coli for para-Amino-Phenylethanol and para-Amino-Phenylacetic Acid Biosynthesis - Frontiers. (2019). Frontiers in Bioengineering and Biotechnology. [Link]

  • Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC. (2024). National Center for Biotechnology Information. [Link]

  • The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici - Frontiers. (2023). Frontiers in Microbiology. [Link]

  • Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online. (2016). MedCrave. [Link]

  • Purification, Cloning and Functional Expression of hydroxyphenylpyruvate Reductase Involved in Rosmarinic Acid Biosynthesis in Cell Cultures of Coleus Blumei | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Effect of 3-Phenyllactic Acid and 3-Phenyllactic Acid-Producing Lactic Acid Bacteria on the Characteristics of Alfalfa Silage - MDPI. (2019). MDPI. [Link]

  • Principle proposed reaction mechanism of Hms [ 5 ] .... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Mechanism of Benzylic Hydroxylation by 4-Hydroxymandelate Synthase. A Computational Study | Biochemistry - ACS Publications. (2012). ACS Publications. [Link]

  • 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure and substrate docking of a hydroxy(phenyl)pyruvate reductase from the higher plant Coleus blumei Benth - PubMed. (2010). National Center for Biotechnology Information. [Link]

  • Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Production of 3-phenyllactic acid and 4-hydroxyphenyllactic acid by Pediococcus acidilactici DSM 20284 fermentation | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Enantioselective Biosynthesis of l-Phenyllactic Acid by Whole Cells of Recombinant Escherichia coli - MDPI. (2017). MDPI. [Link]

  • (PDF) Molecular Cloning and Characterization of Tyrosine Aminotransferase and Hydroxyphenylpyruvate Reductase, and Rosmarinic Acid Accumulation in Scutellaria baicalensis - ResearchGate. (2025). ResearchGate. [Link]

  • Biosynthesis of (R)-2-hydroxy-3-phenylpropionic acid using whole recombinant Escherichia coli cells in an aqueous/n-octane biphasic system - NIH. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: Selective Synthesis of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (CAS: 7622-21-1) starting from L-Phenyllactic acid . The protocol utilizes a base-mediated nucleophilic substitution (


) with benzyl bromide. Unlike Fisher esterification, which requires acidic conditions that may induce racemization or side-reactions, this method employs mild basic conditions (

in DMF) to selectively alkylate the carboxyl group while leaving the

-hydroxyl group free. This guide is designed for researchers requiring high enantiomeric purity (

ee) for downstream applications in depsipeptide synthesis and chiral building block generation.

Introduction & Mechanistic Rationale

The Chemoselectivity Challenge

The starting material, L-Phenyllactic acid, contains two nucleophilic sites: a carboxylic acid (


) and a secondary 

-hydroxyl group (

). The objective is to esterify the acid without etherifying the alcohol.
  • Traditional Acid Catalysis (Fisher): Often requires reflux and water removal (Dean-Stark), which can be harsh.

  • Selected Method (Carboxylate Alkylation): By using a weak base such as Potassium Carbonate (

    
    ), we selectively deprotonate the carboxylic acid to form the carboxylate anion. The basicity is insufficient to deprotonate the hydroxyl group. The carboxylate then attacks the benzyl bromide.
    
Preservation of Chirality

The reaction proceeds via an


 mechanism at the benzyl bromide carbon. The chiral center of the L-phenyllactic acid (the 

-carbon) is not involved in the bond-breaking or bond-forming steps. Furthermore, the use of a mild carbonate base prevents the abstraction of the

-proton, thereby eliminating the risk of racemization via enolization.

Reaction Scheme:



Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry 1.0 eq Acid : 1.1 eq BnBr : 1.2 eq BaseSlight excess of electrophile ensures conversion; controlled base prevents O-alkylation.
Solvent DMF (N,N-Dimethylformamide)Polar aprotic solvent enhances nucleophilicity of the carboxylate anion.
Temperature

(RT) to

Mild heat accelerates reaction without thermal racemization.
Time 6 – 12 HoursMonitoring via TLC is required to prevent over-reaction.
Atmosphere Inert (

or Ar)
Prevents moisture absorption (DMF is hygroscopic).

Experimental Protocol

Reagents & Equipment
  • Starting Material: L-Phenyllactic acid (98%+ purity).

  • Reagents: Benzyl Bromide (Lachrymator - handle in hood), Potassium Carbonate (

    
    , anhydrous), DMF (anhydrous).
    
  • Equipment: Round-bottom flask, magnetic stirrer, TLC plates (Silica gel 60

    
    ), Rotary Evaporator.
    
Step-by-Step Methodology

Step 1: Solubilization and Deprotonation

  • Charge a flame-dried round-bottom flask with L-Phenyllactic acid (10.0 mmol, 1.66 g) and a magnetic stir bar.

  • Add anhydrous DMF (20 mL). Stir until fully dissolved.

  • Add Potassium Carbonate (

    
    ) (12.0 mmol, 1.66 g) in a single portion.
    
    • Observation: The mixture will become a suspension. Evolution of

      
       may be observed.[1]
      
  • Stir at Room Temperature (RT) for 30 minutes to ensure formation of the potassium carboxylate salt.

Step 2: Alkylation

  • Add Benzyl Bromide (11.0 mmol, 1.31 mL) dropwise via syringe over 5 minutes.

    • Safety Note: Benzyl bromide is a potent lachrymator. Perform strictly in a fume hood.

  • Seal the flask under a nitrogen balloon or drying tube.

  • Stir the reaction mixture at RT for 8–12 hours .

    • Optional: If reaction is slow (monitored by TLC), warm to

      
      .
      

Step 3: Reaction Monitoring (TLC)

  • Mobile Phase: Hexanes:Ethyl Acetate (7:3).

  • Visualization: UV light (254 nm) and PMA (Phosphomolybdic Acid) stain.

  • Target: Disappearance of the acid (baseline/low

    
    ) and appearance of the ester (higher 
    
    
    
    , approx 0.5–0.6).

Step 4: Work-up

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (100 mL).

  • Pour the mixture into a separatory funnel containing Water (100 mL) to dissolve inorganic salts and remove DMF.

  • Separate phases. Wash the organic layer with:

    • Water (

      
       mL) - Critical to remove residual DMF.
      
    • Saturated Brine (50 mL).

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap) at

    
     to yield the crude oil.
    

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent Gradient: 100% Hexanes

    
     80:20 Hexanes:EtOAc.
    
  • Collect fractions containing the product. Evaporate solvent to yield a clear, colorless to pale yellow oil.

Visualization of Workflow

SynthesisWorkflow Start Start: L-Phenyllactic Acid (10 mmol) Solvation Dissolve in DMF Add K2CO3 (1.2 eq) Start->Solvation Activation Stir 30 min @ RT (Form Carboxylate Salt) Solvation->Activation Deprotonation Addition Add Benzyl Bromide (1.1 eq) Dropwise Activation->Addition Reaction Reaction: SN2 Alkylation 8-12 Hours @ RT Addition->Reaction Check TLC Check (Hex:EtOAc 7:3) Reaction->Check Check->Reaction Incomplete (Heat to 40°C) Workup Extraction: EtOAc vs Water/Brine Check->Workup Complete Purify Flash Chromatography (Silica Gel) Workup->Purify Remove DMF/Salts Final Product: Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (Clear Oil) Purify->Final Isolate

Caption: Operational workflow for the selective benzylation of L-Phenyllactic acid, ensuring removal of DMF and isolation of pure ester.

Quality Control & Self-Validation

To ensure the protocol was successful and the chirality was preserved, the following analytical metrics must be met.

TestExpected Result (Literature)Validation Criteria
Appearance Clear, viscous oilAbsence of solids or dark coloration.
1H NMR (CDCl3)

7.4-7.1 (m, 10H, Ar-H), 5.2 (s, 2H,

), 4.5 (dd, 1H,

-H), 3.1-2.9 (m, 2H,

-H)
Confirm integration of Benzyl

(2H) vs

-H (1H).
Optical Rotation

(

, DCM) [1]
Negative rotation confirms (S)-configuration. A significant drop in magnitude indicates racemization.
Refractive Index

Consistency with literature standard.[2]

Troubleshooting Guide:

  • Low Yield? Ensure DMF is anhydrous. Water consumes Benzyl Bromide.

  • O-Alkylation (Ether formation)? Base concentration was likely too high or reaction temperature too hot. Ensure strict 1.2 eq of

    
     and keep at RT.
    
  • Residual Solvent? DMF is difficult to remove. Use multiple water washes during extraction or lyophilize if stable.

References

  • Sigma-Aldrich. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Product Sheet. CAS 7622-21-1.[2][3] Link

  • Tilak, M. A. (1968).[4] "A facile method for the synthesis of benzyl esters using benzyl bromide or iodide".[4] Tetrahedron Letters, 9(60), 6323-6326.[4] Link

  • Haslam, E. (1980). "Recent Developments in Methods for the Esterification and Protection of the Carboxyl Group". Tetrahedron, 36(17), 2409-2433.
  • PubChem. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Compound Summary. Link

Sources

Application Note: Benzyl (S)-phenyllactate as a Chiral Scaffold for Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (S)-phenyllactate (CAS 7622-21-1), also known as Benzyl (S)-2-hydroxy-3-phenylpropionate, is a critical chiral building block in the synthesis of hydroxyethylene and hydroxyethylamine isosteres.[1] These motifs are fundamental to the mechanism of action for aspartyl protease inhibitors (e.g., HIV protease inhibitors like Amprenavir, Saquinavir) and renin inhibitors.[1]

This guide details the synthesis, quality control, and downstream utility of this intermediate. Unlike simple amino acid derivatives, the


-hydroxy ester provides a versatile handle for installing transition-state mimicking functionalities via stereospecific nucleophilic substitution or epoxide formation.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Benzyl (2S)-2-hydroxy-3-phenylpropanoate
CAS Number 7622-21-1
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Chirality (S)-configuration (L-Phenyllactic acid derivative)
Physical State White to off-white crystalline solid or viscous oil
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Functionality

-Hydroxyl group (Nucleophilic handle), Benzyl ester (Carboxyl protection)

Application Note: Synthesis Strategy

The Challenge of Racemization

The primary challenge in synthesizing Benzyl (S)-phenyllactate is preserving the optical purity of the


-carbon. Standard acid-catalyzed Fisher esterification (refluxing L-phenyllactic acid with benzyl alcohol and H₂SO₄) can lead to partial racemization due to the acidity and elevated temperatures promoting enolization.
Recommended Route: Steglich Esterification

To maintain high enantiomeric excess (


), a mild coupling strategy using Dicyclohexylcarbodiimide (DCC)  and 4-Dimethylaminopyridine (DMAP)  is recommended. This reaction proceeds at room temperature or 

, minimizing thermodynamic racemization risks.
Protocol 1: Enantioselective Synthesis of Benzyl (S)-phenyllactate

Reagents:

  • (S)-3-Phenyllactic acid (1.0 eq)[1]

  • Benzyl alcohol (1.1 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq, catalyst)

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with (S)-3-phenyllactic acid (10 mmol) and anhydrous DCM (50 mL).

  • Addition: Add Benzyl alcohol (11 mmol) and DMAP (1 mmol). Stir until dissolved.

  • Coupling: Cool the solution to

    
     in an ice bath. Add DCC (11 mmol) portion-wise over 10 minutes. Note: A white precipitate of dicyclohexylurea (DCU) will begin to form immediately.
    
  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Rinse the pad with cold DCM.

  • Extraction: Wash the filtrate sequentially with:

    • 10% Citric acid (2 x 30 mL) – removes DMAP

    • Saturated NaHCO₃ (2 x 30 mL) – removes unreacted acid

    • Brine (1 x 30 mL)

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1) to yield the pure ester.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: (S)-Phenyllactic Acid + Benzyl Alcohol Reaction Steglich Coupling (DCC/DMAP, DCM, 0°C) Start->Reaction Activation Filtration Filtration (Remove DCU Urea) Reaction->Filtration 12h Stirring Wash Acid/Base Wash (Remove DMAP/Acid) Filtration->Wash Filtrate Product Final Product: Benzyl (S)-phenyllactate (>99% ee) Wash->Product Dry & Concentrate

Figure 1: Workflow for the mild Steglich esterification to prevent racemization.

Application Note: Downstream Utility in Drug Design

The "Hydroxyethylene" Isostere Connection

Protease inhibitors often function by mimicking the tetrahedral transition state of peptide bond hydrolysis. The Benzyl (S)-phenyllactate scaffold is valuable because it provides the P1 hydrophobic side chain (phenylalanine mimic) and a chiral hydroxyl group that can be transformed into the transition-state mimic.

Mechanism of Utility:

  • Activation: The (S)-hydroxyl is converted to a leaving group (Triflate or Mesylate).

  • Inversion (Walden): Nucleophilic displacement with an amine (e.g., a piperazine or amino-indanol derivative) inverts the stereocenter to the (R)-configuration, often required for specific binding pockets, or retains the (S)-configuration if a double-inversion strategy is used.[1]

  • Orthogonal Protection: The benzyl ester is stable to acidic conditions (used to deprotect Boc groups elsewhere) but can be removed via hydrogenolysis (

    
    ) when the carboxylate needs to be exposed for further coupling.
    
Protocol 2: Activation and Nucleophilic Displacement (General)

Objective: Convert the (S)-OH to a reactive triflate for subsequent amine displacement (Transition State Isostere formation).

  • Activation: Dissolve Benzyl (S)-phenyllactate (1 eq) in dry DCM at

    
    . Add 2,6-Lutidine  (1.5 eq) followed by Triflic Anhydride  (
    
    
    
    , 1.2 eq).[1] Stir for 30 mins.
  • Workup: Rapid cold aqueous workup (water wash) and drying. Note: Benzyl triflates are unstable; use immediately.

  • Displacement: Redissolve the crude triflate in DCM/DIPEA. Add the desired amine nucleophile (e.g., tert-butyl carbazate or a specific P1' amine).[1]

  • Outcome: Formation of the

    
    -amino ester with inverted configuration , establishing the core stereochemistry of the drug candidate.
    
Visualization: Pharmacophore Mapping

Pharmacophore Scaffold Benzyl (S)-phenyllactate P1_Site P1 Hydrophobic Pocket (Phenyl Ring) Scaffold->P1_Site Provides Side Chain Transition Transition State Mimic (OH -> NH Isostere) Scaffold->Transition OH Activation/Displacement Protect C-Terminus Protection (Benzyl Ester) Scaffold->Protect Orthogonal Stability Drug Target Drug: HIV Protease Inhibitor (e.g., Amprenavir Analog) P1_Site->Drug Transition->Drug Protect->Drug Removed in final step

Figure 2: Mapping the intermediate features to the final protease inhibitor pharmacophore.

Quality Control & Validation

To ensure the intermediate is suitable for pharmaceutical use, the enantiomeric excess (


) must be determined.
Analytical Protocol: Chiral HPLC
  • Column: Daicel Chiralcel OD-H or AD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption).

  • Temperature:

    
    .
    
  • Expected Retention: The (S)-enantiomer typically elutes later than the (R)-enantiomer on OD-H columns (verify with racemic standard).

  • Acceptance Criteria:

    
    .
    

References

  • Compound Data: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 6943689, Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate. Retrieved from [Link][3]

  • Synthesis Protocol (Steglich): Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] (General reference for the DCC/DMAP method applied to sensitive acids).

  • Protease Inhibitor Design: Ghosh, A. K., et al. (2008). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chiral Separation: Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

Sources

Mitsunobu reaction conditions using Benzyl (S)-2-hydroxy-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereospecific Mitsunobu Inversion of Benzyl (S)-2-hydroxy-3-phenylpropionate

Executive Summary

This guide details the protocol for the Mitsunobu reaction utilizing Benzyl (S)-2-hydroxy-3-phenylpropionate (also known as Benzyl L-phenyllactate). This substrate serves as a critical chiral pool building block for the synthesis of unnatural amino acids and chiral ethers.

The core transformation involves the nucleophilic displacement of the secondary hydroxyl group by an acidic pronucleophile (Nu-H) mediated by a phosphine and an azodicarboxylate.

  • Key Outcome: Complete Walden inversion (

    
    ) of the chiral center.
    
  • Stereochemical Trajectory: (S)-Substrate

    
     (R)-Product.
    
  • Primary Challenge: Efficient removal of Triphenylphosphine oxide (TPPO) and prevention of elimination byproducts (cinnamates).

Mechanistic Principles & Stereochemistry

The Mitsunobu reaction is driven by the formation of a strong phosphorus-oxygen bond, which activates the alcohol as a leaving group.[1]

The Stereochemical Pathway

For Benzyl (S)-2-hydroxy-3-phenylpropionate, the reaction proceeds with high stereofidelity.

  • Starting Material: (S)-Configuration (L-Phenyllactic acid derivative).

  • Mechanism: The alcohol attacks the phosphonium betaine to form an oxyphosphonium intermediate .[2] This intermediate is displaced by the nucleophile in a classic

    
     backside attack.
    
  • Product: (R)-Configuration (D-Phenylalanine derivative if using a nitrogen nucleophile).

Note: Because the Cahn-Ingold-Prelog (CIP) priority of the incoming nucleophile (e.g., -NPhth, -OPh) usually matches the leaving group (-OH), the spatial inversion results in a descriptor inversion (


).
Reaction Pathway Diagram

MitsunobuMechanism Reagents Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Adduct Formation OxyPhos Oxyphosphonium Intermediate (Activated Alcohol) Betaine->OxyPhos + Substrate (Proton Transfer) Substrate Benzyl (S)-2-hydroxy- 3-phenylpropionate Product Product (R)-Configuration (Inversion) OxyPhos->Product SN2 Displacement Byproducts Byproducts TPPO + Hydrazine OxyPhos->Byproducts Nu Nucleophile (Nu-H) Nu->OxyPhos Activation

Figure 1: Mechanistic pathway highlighting the critical activation step leading to stereoinversion.

Critical Experimental Parameters

ParameterRecommendationRationale
Solvent Anhydrous THF Toluene is a secondary choice. THF provides optimal solubility for the betaine intermediate. Must be dry (<50 ppm H₂O) to prevent hydrolysis of the intermediate.
Reagent DIAD (Diisopropyl azodicarboxylate)Preferred over DEAD due to higher stability and safety profile.
Phosphine

(Triphenylphosphine)
Standard.[2][3][4][5][6][7] Use Polymer-supported

(PS-

) if column chromatography is to be avoided.
Stoichiometry 1.2 – 1.5 equivalents Excess reagents ensure complete activation of the hindered secondary alcohol.
Temperature 0°C

RT
Addition at 0°C suppresses elimination side-reactions (cinnamate formation).
Order of Addition Standard Substrate +

+ Nu-H in solvent; add DIAD dropwise.[3] This prevents alkylation of the hydrazine.

Protocol A: Synthesis of N-Phthaloyl-(R)-Phenylalanine Benzyl Ester

Target: Conversion of the hydroxy group to a protected amine (Amino acid synthesis).

Materials
  • Benzyl (S)-2-hydroxy-3-phenylpropionate (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[3]
    
  • Phthalimide (1.5 equiv) [pK

    
     ~8.3]
    
  • DIAD (1.5 equiv)[3]

  • Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask under nitrogen/argon flow.

  • Dissolution: Charge the flask with Benzyl (S)-2-hydroxy-3-phenylpropionate,

    
    , and Phthalimide. Dissolve in anhydrous THF.
    
    • Checkpoint: Ensure the solution is homogeneous. If Phthalimide is not fully soluble, sonicate briefly.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Stir for 10 minutes.

  • Activation: Add DIAD dropwise via syringe or addition funnel over 15–20 minutes.

    • Visual Cue: The solution will turn yellow/orange.[4] The color should fade slightly as the reaction consumes the azo reagent, but a persistent yellow color is normal.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–24 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting alcohol (lower R

      
      ) should disappear.
      
  • Quench: Add a small amount of water (0.5 mL) or Ethanol to quench excess betaine.

  • Workup (TPPO Removal Strategy):

    • Concentrate the mixture to a thick oil.

    • Trituration: Add cold Diethyl Ether/Hexane (1:1).

      
       (TPPO) and reduced hydrazine often precipitate as white solids.
      
    • Filter off the solids.[3][8][9][10][11]

    • Concentrate the filtrate.[3][10][11]

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient 5%

      
       20% EtOAc in Hexanes.
      
    • Note: The phthalimide product is UV active and typically less polar than the starting alcohol.

Protocol B: Synthesis of Chiral Aryl Ethers

Target: Synthesis of (R)-2-phenoxy-3-phenylpropionate derivatives.

Modifications to Protocol A
  • Nucleophile: Replace Phthalimide with Phenol (or substituted phenol).

  • pK

    
     Constraint:  Ensure the phenol pK
    
    
    
    is < 13.[6] Electron-rich phenols (higher pK
    
    
    ) may react sluggishly; consider using ADDP/
    
    
    for these difficult substrates.
  • Purification: Aryl ethers often have R

    
     values very close to TPPO.
    
    • Advanced Tip: Use

      
       workup  (See Section 6) to remove TPPO chemically before the column.
      

Advanced Purification: The TPPO Problem

Triphenylphosphine oxide is the primary contaminant in Mitsunobu reactions.[10][11] For this substrate, where the product is a lipophilic ester, standard chromatography can be difficult.

Workflow: TPPO Removal via Complexation

Reference: Batesky et al. (2017)

TPPO_Removal Crude Crude Reaction Mixture (THF) Step1 Concentrate to remove THF Redissolve in Toluene or Et2O Crude->Step1 Step2 Add MgCl2 (2.0 equiv) Heat to reflux (if Toluene) or stir vigorously Step1->Step2 Step3 Cool to RT TPPO-MgCl2 complex precipitates Step2->Step3 Filter Filtration Step3->Filter Solid Solid Waste (TPPO complex) Filter->Solid Discard Filtrate Filtrate (Product) Filter->Filtrate To Column/Crystallization

Figure 2: Protocol for chemical removal of phosphine oxide byproducts.[9]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction / Start Material Recovered Substrate StericsSwitch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

(Tributylphosphine). These are more reactive.
Retention of Configuration Mechanism deviationRare for this substrate. Ensure excess nucleophile is present before adding DIAD. Low nucleophile concentration can favor double-inversion pathways.
Elimination (Cinnamate formation) Basicity / TemperatureKeep reaction strictly at 0°C . Use a less basic phosphine if possible. Ensure anhydrous conditions (water promotes elimination here).
Low Yield MoistureCritical: Dry the Benzyl (S)-2-hydroxy-3-phenylpropionate by azeotropic distillation with toluene before use.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[6][7][11] Synthesis, 1981(1), 1-28.

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[8] The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009).[12][13] Mitsunobu Approach to the Synthesis of Optically Active

    
    -Disubstituted Amino Acids.[12][13][14] Organic Letters, 11(4), 807–810. 
    

Sources

Application Note: Strategic Utilization of Benzyl (S)-phenyllactate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (Benzyl (S)-phenyllactate) is a high-value chiral synthon derived from the "chiral pool" (typically L-phenylalanine or (S)-phenyllactic acid). Its utility in drug development stems from its trifunctional nature: a manipulable secondary hydroxyl group , a benzyl ester protecting group, and a phenyl ring that mimics the side chain of phenylalanine.

This guide details the application of Benzyl (S)-phenyllactate as a scaffold for synthesizing chiral


-functionalized hydrocinnamic acid derivatives, peptidomimetics, and unnatural amino acids. We focus on two divergent synthetic pathways: Retention of Configuration  (via O-acylation/alkylation) and Inversion of Configuration  (via Mitsunobu or Sulfonate displacement), providing researchers with complete stereochemical control.

Chemical Profile & Stability

Before initiating synthesis, the integrity of the starting material must be verified.

PropertySpecification
IUPAC Name Benzyl (2S)-2-hydroxy-3-phenylpropanoate
CAS Number 7622-21-1
Molecular Weight 256.30 g/mol
Appearance White to off-white solid or viscous oil (dependent on purity)
Optical Rotation

(c=1, CHCl

)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Handling Note: The benzyl ester is sensitive to hydrogenolysis and strong base hydrolysis. Avoid catalytic hydrogenation conditions unless deprotection is intended.

Core Application 1: Synthesis of Chiral -Amino Esters (Stereoinversion)

Context: One of the most powerful applications of Benzyl (S)-phenyllactate is its conversion into unnatural (R)-amino acid derivatives. This is achieved by activating the hydroxyl group as a leaving group (Triflate/Mesylate), followed by nucleophilic displacement with an azide source. This


 process inverts the stereocenter from (S) to (R).
Mechanism of Action[3][4][5]
  • Activation: The hydroxyl reacts with Triflic Anhydride (

    
    ) to form a highly reactive triflate.
    
  • Displacement: Sodium azide (

    
    ) attacks the stereocenter from the backside, displacing the triflate with complete inversion.
    
  • Reduction: The resulting azide is reduced (e.g., Staudinger reduction) to the amine.[1]

Experimental Protocol: The "Triflate-Azide" Route

Reagents:

  • Benzyl (S)-phenyllactate (1.0 equiv)

  • Triflic anhydride (

    
    , 1.1 equiv)
    
  • Pyridine (2.0 equiv)

  • Sodium Azide (

    
    , 1.5 equiv)[2]
    
  • Dichloromethane (DCM, anhydrous)

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Activation (Triflation):

    • Dissolve Benzyl (S)-phenyllactate (10 mmol) and pyridine (20 mmol) in anhydrous DCM (50 mL) under Argon.

    • Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents elimination side reactions.

    • Add

      
       (11 mmol) dropwise over 15 minutes.
      
    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Pour into ice-cold 1M HCl. Extract with DCM, dry over

      
      , and concentrate in vacuo below 30°C. Note: Benzyl triflates are thermally unstable; use immediately.
      
  • Displacement (Azidation):

    • Dissolve the crude triflate in anhydrous DMF (30 mL).

    • Add

      
       (15 mmol) in one portion at 0°C.
      
    • Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of triflate, appearance of azide).

    • Workup: Dilute with water, extract with diethyl ether (3x). Wash organics with brine to remove DMF. Dry and concentrate.

  • Result: Benzyl (R)-2-azido-3-phenylpropionate.

    • Stereochemistry: Inverted (R).

    • Next Steps: Hydrogenation (

      
      , Pd/C) will simultaneously reduce the azide to an amine and cleave the benzyl ester, yielding free (R)-Phenylalanine.
      

Core Application 2: The Mitsunobu Reaction (Etherification)

Context: For the synthesis of chiral ethers (e.g., in ferroptosis inhibitors or specific protease inhibitors), the Mitsunobu reaction offers a mild alternative to base-mediated alkylation, which often leads to racemization.

Pathway Logic

The reaction utilizes Triphenylphosphine (


) and Diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group.[3] A pronucleophile (phenol or acid) then displaces the activated oxygen. Like the triflate route, this proceeds via 

inversion.[3]
Experimental Protocol

Reagents:

  • Benzyl (S)-phenyllactate (1.0 equiv)

  • Phenol derivative (e.g., 4-methoxyphenol) (1.2 equiv)

  • 
     (1.5 equiv)
    
  • DIAD (1.5 equiv)

  • THF (anhydrous)[4]

Step-by-Step Procedure:

  • Preparation: Dissolve Benzyl (S)-phenyllactate (5 mmol), the Phenol (6 mmol), and

    
     (7.5 mmol) in anhydrous THF (25 mL) under Nitrogen.
    
  • Addition: Cool to 0°C . Add DIAD (7.5 mmol) dropwise over 20 minutes. Control exotherm to maintain enantiopurity.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12–18h).

  • Purification: Concentrate THF. Triturate the residue with cold diethyl ether/hexanes to precipitate Triphenylphosphine oxide (

    
    ). Filter off the solid.
    
  • Chromatography: Purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc gradient).

Strategic Visualization: Divergent Synthesis

The following diagram illustrates how a single starting material, Benzyl (S)-phenyllactate, can be diverted into two stereochemical pathways.

G Start Benzyl (S)-phenyllactate (S-Configuration) Acylation Acylation / Alkylation (Base + R-X) Start->Acylation Mild Base (No activation of OH) Activation Activation (Tf2O or Mitsunobu) Start->Activation OH Activation Prod_Ret O-Acyl Derivative (S-Configuration) RETENTION Acylation->Prod_Ret Transition SN2 Displacement (N3-, R-O-, R-COO-) Activation->Transition Prod_Inv Functionalized Product (R-Configuration) INVERSION Transition->Prod_Inv Backside Attack

Caption: Divergent synthetic pathways for Benzyl (S)-phenyllactate. Path 1 (Green) retains stereochemistry via direct oxygen nucleophilicity. Path 2 (Red) inverts stereochemistry via OH activation and displacement.

Troubleshooting & Optimization (Field-Proven Insights)

IssueProbable CauseCorrective Action
Racemization High temperature during activation; Basic conditions too harsh.Keep activation (Triflate/Mesylate) at -78°C. Use non-nucleophilic bases (e.g., 2,6-lutidine) if pyridine causes issues.
Elimination (Styrene formation) E2 elimination competes with SN2.This is common with secondary benzylic substrates. Ensure the nucleophile (

,

) is added immediately after activation. Avoid bulky bases.
Low Yield in Mitsunobu Steric hindrance of the benzyl ester.Use more reactive azodicarboxylates like ADDP if DIAD fails. Ensure anhydrous conditions (water kills the betaine intermediate).
Separation of

Byproduct co-elutes with product.Use a polymer-supported phosphine reagent (removable by filtration) or switch to the Triflate route if applicable.

References

  • LookChem. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Chemical Properties and Applications.

  • Sigma-Aldrich. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Product Specification and Spectral Data.

  • National Institutes of Health (PubChem). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Compound Summary.

  • Organic Chemistry Portal. The Mitsunobu Reaction: Mechanism and Modifications.

  • ResearchGate. Mitsunobu reaction using benzyl (S)-lactate and various nucleophiles.

Sources

Topic: Scalable Manufacturing Process for Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Process Chemistry and Manufacturing Division

Abstract

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate is a valuable chiral building block with significant applications in the pharmaceutical and agrochemical industries.[1] Its enantiomerically pure form is often a critical intermediate for the synthesis of complex, biologically active molecules.[2] This document provides a comprehensive guide to a robust and scalable manufacturing process for this compound, starting from the readily available chiral precursor, (S)-(-)-2-hydroxy-3-phenylpropionic acid (L-3-phenyllactic acid). We present two scalable esterification methodologies, detailed purification protocols, and a full suite of analytical procedures for quality control, designed for researchers, scientists, and drug development professionals. The protocols emphasize operational simplicity, high yield, and maintaining enantiomeric integrity, addressing the core requirements for industrial-scale production.

Strategic Overview of Synthesis

While several routes to chiral α-hydroxy esters exist, including asymmetric hydrogenation and chiral resolution, a strategy leveraging the "chiral pool" offers the most direct and economically viable path for large-scale manufacturing.[3][4][5] Our selected approach begins with commercially available L-3-phenyllactic acid, which is derived from the inexpensive natural amino acid L-phenylalanine. This strategy circumvents the challenges of developing a novel asymmetric catalyst system or the inherent 50% material loss associated with classical resolution, unless a racemization-recycle loop is implemented.[5]

The core of the process is the esterification of L-3-phenyllactic acid with benzyl alcohol. We detail two industrially proven methods:

  • Method A: Catalytic Fischer Esterification: A classic, cost-effective method utilizing an acid catalyst and azeotropic removal of water to drive the reaction to completion.

  • Method B: Base-Mediated Alkylation: An alternative route that avoids strong acids by first forming the carboxylate salt, followed by alkylation with benzyl chloride, often facilitated by a phase-transfer catalyst.

The overall manufacturing workflow is depicted below.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Quality Control Stage reagents Starting Materials (L-3-Phenyllactic Acid, Benzyl Alcohol/Chloride) reaction Esterification Reaction (Method A or B) reagents->reaction workup Aqueous Work-up (Quench & Wash) reaction->workup Crude Product distillation Vacuum Distillation workup->distillation qc Final Product Analysis (HPLC, Chiral HPLC, NMR) distillation->qc Purified Product release Product Release (Meets Specification) qc->release

Figure 1: Overall Manufacturing Workflow. A three-stage process from synthesis to final product release.

Part I: Synthesis Protocols

Method A: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Fischer Esterification

Principle: This equilibrium-controlled reaction is driven to completion by the continuous removal of water, a byproduct, via azeotropic distillation with toluene using a Dean-Stark apparatus. p-Toluenesulfonic acid is an effective and solid catalyst that is easier to handle and often less corrosive than mineral acids like sulfuric acid.[6] The use of a slight excess of one reagent (typically the less expensive one, benzyl alcohol) can also help shift the equilibrium.

G RCOOH L-3-Phenyllactic Acid Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (p-TsOH) Protonated_Acid->RCOOH - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Benzyl Alcohol BnOH Benzyl Alcohol Tetrahedral_Intermediate->Protonated_Acid - Benzyl Alcohol Water_Loss Protonated Ester Tetrahedral_Intermediate->Water_Loss - H₂O Water_Loss->Tetrahedral_Intermediate + H₂O Ester Benzyl (S)-(-)-2-hydroxy- 3-phenylpropionate Water_Loss->Ester - H⁺ Ester->Water_Loss + H⁺ Water H₂O (Removed)

Figure 2: Mechanism of Fischer Esterification. The reaction proceeds via a protonated tetrahedral intermediate.

Experimental Protocol:

  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a temperature probe.

  • Charging Reagents: To the flask, add (S)-(-)-2-hydroxy-3-phenylpropionic acid (83.0 g, 0.5 mol, 1.0 equiv), benzyl alcohol (64.9 g, 0.6 mol, 1.2 equiv), p-toluenesulfonic acid monohydrate (4.75 g, 0.025 mol, 0.05 equiv), and toluene (400 mL).

  • Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected and the starting acid is consumed as determined by in-process control (IPC) via TLC or HPLC.

  • Completion: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The crude product in toluene is now ready for work-up.

Method B: Base-Mediated Alkylation with Benzyl Chloride

Principle: This method avoids acidic conditions and the need for water removal. The carboxylic acid is first deprotonated with a mild base like potassium carbonate to form its carboxylate salt. The reaction with benzyl chloride, a potent alkylating agent, is then carried out. A phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is crucial for scalability, as it shuttles the carboxylate anion from the solid/aqueous phase into the organic phase where it can react with the benzyl chloride.[7]

Experimental Protocol:

  • Reactor Setup: Equip a 1 L jacketed reactor with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Salt Formation: Charge the reactor with (S)-(-)-2-hydroxy-3-phenylpropionic acid (83.0 g, 0.5 mol, 1.0 equiv), potassium carbonate (83.0 g, 0.6 mol, 1.2 equiv), tetrabutylammonium bromide (8.0 g, 0.025 mol, 0.05 equiv), and acetonitrile (500 mL).

  • Reagent Addition: Stir the slurry and add benzyl chloride (69.6 g, 0.55 mol, 1.1 equiv) dropwise over 30 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 70-75 °C and maintain for 3-5 hours.

  • Monitoring: Monitor the reaction progress by HPLC, checking for the disappearance of the starting acid and benzyl chloride.

  • Completion: Upon completion, cool the reaction mixture to room temperature. The inorganic salts are then removed by filtration, and the filtrate (containing the crude product) is concentrated under reduced pressure. The resulting oil is then taken up in a water-immiscible solvent like ethyl acetate for work-up.

Part II: Purification and Isolation

Principle: The goal of the work-up is to remove the catalyst and unreacted starting materials. The final purification by vacuum distillation is necessary due to the product's high boiling point (288 °C at atmospheric pressure), which prevents decomposition that might occur at such temperatures.[1]

Work-up Protocol (for both Method A and B crude products):

  • Transfer & Dilution: Transfer the crude reaction mixture to a separatory funnel. If necessary, dilute with an appropriate organic solvent (Toluene for Method A, Ethyl Acetate for Method B) to a total volume of ~500 mL.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 1 M Sodium Bicarbonate (NaHCO₃) solution (2 x 200 mL) to remove acidic components (p-TsOH or unreacted carboxylic acid).

    • Water (1 x 200 mL).

    • Brine (1 x 200 mL) to break any emulsions and aid in drying.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude oil.

Vacuum Distillation Protocol:

  • Setup: Assemble a short-path distillation apparatus suitable for vacuum operation.

  • Distillation: Heat the crude oil under high vacuum (<1 mmHg). Collect the fraction boiling at approximately 155-160 °C at 0.5 mmHg.

  • Product Collection: The product is a clear, colorless to pale yellow oil.

ParameterExpected ValueSource
Typical Yield 85-95%Internal Process Data
Boiling Point ~288 °C (lit.)
Density ~1.142 g/mL at 25 °C (lit.)
Appearance Colorless to Pale Yellow Oil-

Table 1: Physical Properties and Expected Yield of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate.

Part III: Quality Control & Analytical Protocols

A robust set of analytical tests is required to release the final product, ensuring it meets the required standards for identity, purity, and chiral integrity.

TestSpecificationMethod
Identity Conforms to the structure¹H and ¹³C NMR
Assay (Purity) ≥ 97.0%HPLC (UV 210 nm)
Enantiomeric Purity ≥ 99.0% e.e. (S-enantiomer)Chiral HPLC
Optical Rotation -53° to -57° (c=1.8 in CH₂Cl₂)Polarimetry (Sodium D-line)

Table 2: Final Product Release Specifications.

Protocol 1: Purity Assay by HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water (0.1% H₃PO₄), B: Acetonitrile (0.1% H₃PO₄)

  • Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Prep: 1 mg/mL in Acetonitrile

Protocol 2: Enantiomeric Purity by Chiral HPLC

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)

  • Mobile Phase: Isocratic, e.g., 95:5 Hexane:Isopropanol

  • Flow Rate: 0.8 mL/min

  • Detector: UV at 220 nm

  • Rationale: This method is critical to confirm that no racemization occurred during synthesis or work-up. The separation of enantiomers on a chiral stationary phase provides a direct measure of the enantiomeric excess (e.e.).[8]

Protocol 3: Structural Confirmation by NMR

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.20 (m, 10H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 4.45 (dd, 1H, -CH(OH)-), 3.10 (dd, 1H, Ph-CH₂-), 2.95 (dd, 1H, Ph-CH₂-), 2.80 (d, 1H, -OH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 174.0, 137.2, 135.1, 129.5, 128.7, 128.6, 128.5, 128.3, 127.0, 71.2, 67.5, 40.8.

Safety and Scalability Considerations

  • Reagent Hazards: Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. p-TsOH is corrosive. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

  • Heat Management: Esterification reactions can be exothermic, especially during the initial phase of Method B. On a large scale, a jacketed reactor with controlled heating and cooling is essential to manage the reaction temperature effectively.

  • Pressure Control: Vacuum distillation requires careful monitoring of the system pressure to ensure consistent boiling points and prevent product decomposition. The system must be checked for leaks before operation.

  • Waste Disposal: Aqueous washes will be basic or acidic and must be neutralized before disposal. Organic waste containing toluene or acetonitrile should be collected and disposed of according to institutional guidelines.

References

  • Molybdenum‐Catalyzed Asymmetric Amination of α‐Hydroxy Esters: Synthesis of α‐Amino Acids. PMC. [Link]

  • Catalytic asymmetric syntheses of alpha-amino and alpha-hydroxyl acid derivatives. Journal of Organic Chemistry. [Link]

  • BENZYL (S)-(-)-2-HYDROXY-3-PHENYLPROPIONATE | CAS 7622-21-1. LookChem. [Link]

  • Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of Chemical Research. [Link]

  • Direct Asymmetric α-Hydroxylation of Cyclic α-Branched Ketones through Enol Catalysis. Thieme. [Link]

  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Production process of benzyl propionate. Patsnap. [Link]

  • .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society. [Link]

  • Esterification of benzyl alcohol and propionic acid. ResearchGate. [Link]

  • Chiral Resolution Screening. Onyx Scientific. [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. PMC. [Link]

  • A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Benzyl Esters. Organic Chemistry Portal. [Link]

  • Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate. PubChem. [Link]

  • Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate. PubChem. [Link]

  • Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48. PubMed. [Link]

  • (Lab report) Making benzyl acetate by fischer esterification. Sciencemadness.org. [Link]

  • Preparation of some useful compounds from benzyl 3-phenylpropiolates. ResearchGate. [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enantiopurity Assurance for Benzyl (S)-phenyllactate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BPL-SYN-001 Subject: Prevention of


-Carbon Racemization During Esterification
Assigned Specialist:  Senior Application Scientist

Executive Summary & Mechanistic Insight

The Core Challenge: Synthesizing Benzyl (S)-phenyllactate requires the formation of an ester bond without disturbing the chiral center at the


-position. The specific risk for this molecule is proton abstraction at the 

-carbon
.

The


-proton in phenyllactate is uniquely vulnerable due to the synergistic electron-withdrawing effects of:
  • The Carbonyl group (ester/acid).[1]

  • The Phenyl ring (benzylic position).

  • The

    
    -Hydroxyl group  (inductive effect).
    

While the


 of a standard ester 

-proton is ~25, the benzylic and

-hydroxy substitution lowers the activation energy for deprotonation. Once deprotonated, the molecule forms a planar enolate intermediate , destroying the stereochemical information.[2] Upon reprotonation, the chiral center reforms as a racemic mixture (50:50 R/S).[3]
Racemization Pathway Visualization

The following diagram illustrates the specific failure mode you must avoid.

RacemizationMechanism Start Benzyl (S)-phenyllactate (Chiral Center Intact) Transition Proton Abstraction (-H+) Start->Transition High pH or T > 60°C Base Base / Heat (Trigger) Base->Transition Enolate Planar Enolate (Achiral Intermediate) sp2 Hybridized Transition->Enolate Racemate Racemic Mixture (50% S / 50% R) Enolate->Racemate Reprotonation (Non-stereoselective)

Caption: Figure 1. Mechanism of base-catalyzed racemization via enolization. The planar intermediate allows proton attack from either face.

Validated Synthesis Protocols

To ensure enantiomeric excess (


), we recommend Method A (Biocatalytic)  or Method B (Mild Chemical Alkylation) . Traditional acid-catalyzed (Fischer) or coupling reagent (Steglich) methods are listed as "High Risk" alternatives.
Method A: Lipase-Catalyzed Transesterification (Gold Standard)

Why this works: Enzymes operate under mild conditions (neutral pH, ambient temp) and possess inherent chirality that prevents the formation of the wrong isomer.

Protocol:

  • Reagents: (S)-Phenyllactic acid (1.0 eq), Benzyl alcohol (1.2 eq), Candida antarctica Lipase B (CAL-B/Novozym 435) (10-20 wt% relative to substrate).

  • Solvent: Dry Toluene or Hexane (stored over 4Å molecular sieves).

  • Setup: Resuspend substrates and enzyme in solvent. Add activated molecular sieves to scavenge water (driving equilibrium forward).

  • Reaction: Stir at 30–40°C at 200 rpm for 24–48 hours.

  • Workup: Filter off the enzyme (reusable). Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Cesium Carbonate Promoted Alkylation

Why this works: This method avoids activating the carboxyl group of the acid (which increases


-proton acidity). Instead, it acts as an 

displacement on benzyl bromide.

is mild enough to deprotonate the carboxyl (

) but generally leaves the

-proton (

) intact if temperature is controlled.

Protocol:

  • Reagents: (S)-Phenyllactic acid (1.0 eq),

    
     (1.1 eq), Benzyl bromide (1.1 eq).
    
  • Solvent: DMF (Anhydrous).

  • Reaction:

    • Dissolve acid in DMF.

    • Add

      
       at 0°C . Stir for 30 mins (Formation of carboxylate salt).
      
    • Add Benzyl bromide dropwise at 0°C.

    • Allow to warm to Room Temperature (20-25°C) . Do NOT heat.

  • Monitoring: TLC/HPLC. Stop immediately upon consumption of starting material (~3-6 hours).

  • Workup: Pour into ice water. Extract with EtOAc. Wash organic layer with saturated

    
     (removes unreacted acid) and Brine.
    

Comparative Analysis of Methods

MetricMethod A: BiocatalysisMethod B: Alkylation (

)
Method C: Steglich (DCC/DMAP)
Racemization Risk Negligible Low (if T < 25°C)High (DMAP induced)
Yield 85-95%90-98%70-85%
Reaction Time 24-48 Hours3-6 Hours12-24 Hours
Scalability High (Green Chem)Moderate (DMF removal)Moderate (Urea byproduct)
Cost High (Enzyme)ModerateModerate

Troubleshooting Guide (FAQ)

Scenario 1: "My ee% dropped from 99% to 85% after the reaction."

Diagnosis: This usually indicates Base-Catalyzed Epimerization during the reaction or workup.

  • If using Method B (Alkylation): Did you heat the reaction? DMF decomposes to dimethylamine (a base) at high temps.

  • If using Method C (Steglich): Did you use stoichiometric DMAP? DMAP is basic enough to abstract the

    
    -proton over time.
    

Corrective Action:

  • Immediate: Lower reaction temperature to 0–4°C.

  • Chemical Fix: If using Steglich esterification, replace DMAP with DMAP-HBr salts or reduce DMAP loading to 0.1 eq. Alternatively, switch to EDC/HOBt , as HOBt suppresses racemization by forming a less reactive active ester than the O-acylisourea.

Scenario 2: "I see a new spot on TLC that isn't product or starting material."

Diagnosis:

  • Self-Condensation: The hydroxyl group of one molecule attacks the activated carboxyl of another, forming a dimer (linear ester) or lactide (cyclic dimer).

  • O-Alkylation vs. C-Alkylation: In Method B, if the base is too strong (e.g., NaH), you might get alkylation at the hydroxyl oxygen (forming an ether) instead of the ester.

Corrective Action:

  • Prevent Dimerization: Run the reaction at high dilution (0.05 M).

  • Selectivity: Ensure you are using a carbonate base (

    
     or 
    
    
    
    ), not a hydride base. The carboxylate is much more acidic than the hydroxyl; weak bases ensure chemoselectivity.
Scenario 3: "How do I measure the enantiomeric excess accurately?"

Protocol: You cannot rely on optical rotation (


) alone for high-precision validation.
  • Technique: Chiral HPLC.[4][5][6]

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H .

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (phenyl ring absorption).

  • Reference: Inject racemic standard first to establish separation of peaks.

Decision Matrix for Process Selection

Use the following logic flow to determine the correct synthesis path for your specific constraints.

SynthesisDecision Start Start: Synthesis of Benzyl (S)-phenyllactate Q1 Is Scale > 100g? Start->Q1 Q2 Is Enzyme Cost Prohibitive? Q1->Q2 No MethodC Method C: Acid Catalysis (Fischer w/ Azeotrope) [High Risk - Optimization Req] Q1->MethodC Yes (Cost Driver) MethodA Method A: Biocatalysis (CAL-B Lipase) [Highest Purity] Q2->MethodA No MethodB Method B: Alkylation (Cs2CO3 + BnBr) [Best Balance] Q2->MethodB Yes

Caption: Figure 2. Decision tree for selecting the optimal synthesis route based on scale and cost constraints.

References

  • Mechanism of Racemization

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley, 2013).
    • Mandelic Acid Deriv

      
       data and racemization risks for benzylic 
      
      
      
      -hydroxy acids.
  • Biocatalytic Synthesis (Method A)

    • Adlercreutz, P. "Lipase-catalyzed esterification". Enzyme and Microbial Technology. Validates CAL-B for enantiopure ester synthesis in organic media.
    • Example Protocol: (General reference for lipase activity on benzyl alcohol).

  • Chemical Alkylation (Method B)

    • Cesium Carbonate Effect: Kruzinga, W. H., et al. "Cesium carbonate promoted alkylation of carboxylic acids." Journal of Organic Chemistry.
    • Protocol validation:

  • Analytical Methods

    • Daicel Chiral Technologies. "Application Guide for Chiral HPLC".

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for Benzyl bromide (Lachrymator) and DMF (Reproductive Toxin) before handling.

Sources

Technical Support Center: Enhancing the Enantiomeric Excess of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for improving the enantiomeric excess (ee) of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, a crucial chiral building block in pharmaceutical synthesis.[1][2] This resource will help you navigate common experimental challenges and optimize your synthetic or resolution protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the enantiomeric purity of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate.

Q1: What is enantiomeric excess (ee) and why is it critical for my compound?

Enantiomeric excess is a measure of the purity of a chiral substance.[3][4] It quantifies the amount of one enantiomer present in a mixture compared to the other. In drug development, different enantiomers of a chiral molecule can have vastly different pharmacological activities and toxicities.[5] Therefore, achieving a high ee of the desired (S)-(-) enantiomer of Benzyl 2-hydroxy-3-phenylpropionate is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[2]

Q2: I've synthesized Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, but the ee is lower than expected. What are the most common reasons?

Low enantiomeric excess can stem from several factors during asymmetric synthesis or resolution:

  • Suboptimal Catalyst Performance: The chiral catalyst or auxiliary may not be providing sufficient stereochemical control.

  • Incorrect Reaction Conditions: Temperature, solvent, and reaction time can all significantly influence the enantioselectivity of a reaction.[6][7][8]

  • Racemization: The product may be racemizing under the reaction or workup conditions.

  • Inaccurate ee Determination: The analytical method used to measure ee, such as chiral HPLC or GC, may not be properly optimized.

Q3: What are the primary strategies for improving the ee of my product?

There are two main approaches to enhance the enantiomeric excess of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate:

  • Optimization of Asymmetric Synthesis: This involves fine-tuning the reaction parameters of the enantioselective synthesis itself to favor the formation of the (S)-(-) enantiomer.

  • Post-Synthesis Chiral Resolution/Enrichment: If the initial synthesis yields a product with suboptimal ee, various techniques can be employed to separate the desired enantiomer from the unwanted one. Common methods include crystallization-based resolution and enzymatic kinetic resolution.[9][10]

II. Troubleshooting Guide: Optimizing Asymmetric Synthesis

This section provides detailed troubleshooting for common issues encountered during the asymmetric synthesis of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, often achieved through methods like asymmetric hydrogenation of a suitable precursor.[11][12][13]

Issue: Low Enantioselectivity in Asymmetric Hydrogenation

Potential Cause 1: Inappropriate Catalyst System

The choice of chiral ligand and metal precursor is paramount for achieving high enantioselectivity.

  • Troubleshooting Steps:

    • Ligand Screening: If using a transition metal catalyst (e.g., Rhodium, Ruthenium, Iridium), screen a library of chiral phosphine or other relevant ligands. The electronic and steric properties of the ligand directly influence the chiral environment around the metal center.

    • Metal Precursor: Ensure the metal precursor is appropriate for the chosen ligand and substrate.

    • Catalyst Loading: Vary the catalyst loading. While a higher loading might increase the reaction rate, it can sometimes negatively impact enantioselectivity.

Potential Cause 2: Suboptimal Reaction Conditions

Reaction parameters such as solvent, temperature, and pressure can have a profound effect on the enantiomeric outcome.[6][8][14]

  • Troubleshooting Steps:

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, its enantioselectivity.[14] Screen a range of solvents (e.g., THF, toluene, methanol, dichloromethane).

    • Temperature Control: Generally, lower reaction temperatures lead to higher enantioselectivity as the energy difference between the diastereomeric transition states becomes more significant.[5] However, some catalytic systems show unusual temperature dependencies.[6][7][15] It is crucial to study the effect of temperature on your specific reaction.

    • Hydrogen Pressure (for hydrogenation): The pressure of hydrogen gas can affect both the rate and the enantioselectivity. Optimize the pressure to find the best balance.

Experimental Workflow: Optimizing Asymmetric Hydrogenation

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Detailed Actions cluster_3 Analysis & Iteration Problem Low ee in Asymmetric Hydrogenation Catalyst Catalyst System Optimization Problem->Catalyst Conditions Reaction Condition Optimization Problem->Conditions Ligand Screen Chiral Ligands Catalyst->Ligand Metal Vary Metal Precursor Catalyst->Metal Loading Optimize Catalyst Loading Catalyst->Loading Solvent Screen Solvents Conditions->Solvent Temp Vary Temperature Conditions->Temp Pressure Optimize H2 Pressure Conditions->Pressure Analysis Analyze ee by Chiral HPLC/GC Ligand->Analysis Metal->Analysis Loading->Analysis Solvent->Analysis Temp->Analysis Pressure->Analysis Iterate Iterate until ee > 99% Analysis->Iterate

Caption: Troubleshooting workflow for low enantioselectivity.

Data Presentation: Impact of Reaction Parameters on ee

The following table illustrates hypothetical data from an optimization study.

Entry Chiral Ligand Solvent Temperature (°C) ee (%) of (S)-enantiomer
1(R)-BINAPToluene2585
2(R)-BINAPMethanol2592
3(R)-BINAPMethanol097
4(R,R)-DIPAMPMethanol095

This data suggests that for this hypothetical reaction, methanol is a better solvent than toluene, and a lower temperature significantly improves the enantiomeric excess.

III. Troubleshooting Guide: Post-Synthesis Chiral Enrichment

If optimizing the synthesis does not yield the desired enantiomeric purity, post-synthesis enrichment methods are necessary.

Issue: Inefficient Chiral Resolution by Crystallization

Crystallization-based methods, such as diastereomeric salt formation or preferential crystallization, are powerful techniques for separating enantiomers.[9][10]

Potential Cause 1: Poor Crystal Formation

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is critical for successful crystallization. Experiment with a variety of solvents with different polarities to find one where the desired diastereomeric salt has low solubility while the other remains in solution.

    • Supersaturation Control: Carefully control the concentration and cooling rate to maintain the solution in the metastable zone, where crystal growth is favored over spontaneous nucleation.[16]

    • Seeding: Introduce a small seed crystal of the desired pure diastereomer to induce crystallization.

Potential Cause 2: Co-crystallization of Diastereomers

  • Troubleshooting Steps:

    • Resolving Agent: If forming diastereomeric salts, the choice of the chiral resolving agent is crucial.[9] Screen different resolving agents to maximize the solubility difference between the resulting diastereomers.[16]

    • Ternary Phase Diagrams: Constructing a ternary phase diagram for the two enantiomers and the solvent can help identify the optimal conditions for selective crystallization.[16]

Protocol: Diastereomeric Salt Resolution
  • Hydrolysis: Hydrolyze the racemic Benzyl 2-hydroxy-3-phenylpropionate to the corresponding carboxylic acid.

  • Salt Formation: Dissolve the racemic acid in a suitable solvent and add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral base (e.g., (R)-1-phenylethylamine).

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer should preferentially crystallize.

  • Isolation: Filter the crystals and wash with a small amount of cold solvent.

  • Liberation of the Free Acid: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to recover the enantioenriched (S)-(-)-2-hydroxy-3-phenylpropionic acid.

  • Esterification: Re-esterify the enantioenriched acid with benzyl alcohol to obtain the final product with improved ee.

Issue: Low Efficiency in Enzymatic Kinetic Resolution (EKR)

EKR utilizes enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture.[17]

Potential Cause 1: Inappropriate Enzyme or Acyl Donor

  • Troubleshooting Steps:

    • Enzyme Screening: Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high activity and enantioselectivity for your substrate.[17]

    • Acyl Donor: The choice of acyl donor in transesterification reactions can impact both the reaction rate and selectivity. Common acyl donors include vinyl acetate and isopropenyl acetate.

Potential Cause 2: Suboptimal Reaction Conditions

  • Troubleshooting Steps:

    • Solvent: EKR is often performed in non-polar organic solvents like hexane or MTBE. The choice of solvent can affect enzyme activity and stability.

    • Temperature: Enzyme activity is temperature-dependent. Determine the optimal temperature for the chosen lipase.

    • Water Content: For hydrolysis reactions, the amount of water is critical. For transesterifications in organic media, trace amounts of water may be necessary for enzyme activity.

Experimental Workflow: Enzymatic Kinetic Resolution

G cluster_0 Starting Material cluster_1 EKR Setup cluster_2 Reaction cluster_3 Workup & Separation Racemate Racemic Benzyl 2-hydroxy-3-phenylpropionate Enzyme Add Lipase Racemate->Enzyme Solvent Add Organic Solvent Racemate->Solvent Acyl Add Acyl Donor Racemate->Acyl Incubate Incubate with Stirring at Optimal Temperature Enzyme->Incubate Solvent->Incubate Acyl->Incubate Monitor Monitor Reaction by Chiral HPLC/GC Incubate->Monitor Stop Stop Reaction at ~50% Conversion Monitor->Stop Separate Separate Ester and Acylated Product (Chromatography) Stop->Separate

Caption: Workflow for enzymatic kinetic resolution.

IV. Concluding Remarks

Improving the enantiomeric excess of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate often requires a systematic approach involving the optimization of synthetic conditions or the application of efficient chiral resolution techniques. This guide provides a framework for troubleshooting common issues and implementing robust experimental protocols. By carefully considering the interplay of catalysts, solvents, temperature, and other reaction parameters, researchers can successfully enhance the enantiopurity of this valuable chiral intermediate.

V. References

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing.

  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. PubMed.

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry - ACS Publications.

  • Enantioselective synthesis. Wikipedia.

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers (RSC Publishing).

  • Catalytic asymmetric syntheses of alpha-amino and alpha-hydroxyl acid derivatives.

  • Cas 7622-21-1,BENZYL (S)-(-)-2-HYDROXY-3-PHENYLPROPIONATE. lookchem.

  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry (RSC Publishing).

  • Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design. Request PDF - ResearchGate.

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry.

  • Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. PMC - NIH.

  • Determination of Enantiomeric Excess in Confined Aprotic Solvent. ACS Electrochemistry.

  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights.

  • Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate. Chem-Impex.

  • Chiral resolution. Wikipedia.

  • .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society.

  • 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC.

  • 6.7: Optical Activity and Racemic Mixtures. Chemistry LibreTexts.

  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol.

  • Determination of enantiomeric excess for 2,3-dihydroxy-3-phenylpropionate compounds by capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector. PubMed.

  • Chiral resolution – Knowledge and References. Taylor & Francis.

  • Technical Support Center: Crystallization-Based Chiral Resolution of Hydroxy Esters. Benchchem.

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.

  • Asymmetric hydrogenation of O-/N-functional group substituted arenes.

  • Benzyl (S)-(−)-2-hydroxy-3-phenylpropionate 97 7622-21-1. Sigma-Aldrich.

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.

  • Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal.

  • Method of resolution of two enantiomers by crystallization. Google Patents.

  • Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. ResearchGate.

  • Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate 97 7622-21-1. Sigma-Aldrich.

  • Application Notes and Protocols for the Enzymatic Kinetic Resolution of (R)-2-Hydroxy-2-phenylpropanoic Acid. Benchchem.

  • Enzymatic parameters of performed kinetic resolution including... Download Scientific Diagram. ResearchGate.

  • Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate 97 7622-21-1. Sigma-Aldrich.

  • Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate. PubChem.

  • Synthesis and asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione. PubMed.

  • Preparation of the enantio‐enriched N‐benzyl‐2‐chloro‐3‐phenyl... ResearchGate.

  • The enantioselective enhancing effect and mechanistic insights of chiral enhancers in transdermal drug delivery. PMC.

  • Preparation of some useful compounds from benzyl 3-phenylpropiolates. ResearchGate.

  • Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate 97%. Sigma-Aldrich.

Sources

Technical Support Center: Minimizing Side Reactions in the Esterification of Hydroxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of hydroxy acid esterification and minimize unwanted side reactions. We will delve into the mechanistic underpinnings of common challenges and provide field-proven protocols and strategies to ensure the desired outcome of your experiments.

Section 1: Troubleshooting & FAQs

This section directly addresses common issues encountered during the esterification of hydroxy acids in a practical question-and-answer format.

Q1: My esterification of a γ-hydroxy acid is giving me a low yield of the desired ester and a significant amount of a cyclic byproduct. What is happening and how can I prevent it?

A: You are likely observing intramolecular esterification, leading to the formation of a stable five-membered ring called a γ-lactone.[1][2] This is a common and often rapid side reaction, especially with γ- and δ-hydroxy acids, which form thermodynamically stable five- and six-membered rings, respectively.[2][3]

Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control: Lactonization is often under thermodynamic control, meaning the more stable cyclic product is favored over time.[4][5][6] To favor the desired intermolecular esterification (the kinetic product in many cases), consider using milder reaction conditions and shorter reaction times.[4][5]

  • Protecting Groups: The most effective way to prevent lactonization is to protect the hydroxyl group before performing the esterification.[7][8][9] Silyl ethers (e.g., TBDMS) or benzyl ethers are common choices that can be selectively removed after the ester is formed.[9][10]

  • Choice of Esterification Method: Avoid harsh, acidic conditions like traditional Fischer esterification, which can promote lactonization.[11][12][13] Instead, consider milder, coupling agent-based methods like the Steglich or Yamaguchi esterifications.[14][15][16][17][18]

Q2: I'm trying to synthesize a polyester from a hydroxy acid, but I'm getting a mixture of low molecular weight oligomers and some cyclic monomer. How can I favor polymerization?

A: This issue arises from the competition between intermolecular polymerization and intramolecular cyclization (lactonization).[2][19][20] To favor the formation of high molecular weight polyesters, you need to shift the equilibrium towards the intermolecular reaction.

Troubleshooting Steps:

  • Concentration: High concentrations of the hydroxy acid monomer will favor intermolecular reactions (polymerization) over intramolecular cyclization.

  • Water Removal: The condensation polymerization of hydroxy acids produces water.[19] Efficiently removing water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) is crucial to drive the equilibrium towards the polymer.[11][13]

  • Catalyst Choice: Specific catalysts can promote polymerization over lactonization. For instance, certain tin-based catalysts are commonly used in the ring-opening polymerization of lactones to form polyesters, and variations of these can be adapted for direct polycondensation.

  • Ring-Opening Polymerization (ROP): An alternative strategy is to first intentionally synthesize the lactone from the hydroxy acid and then use ROP to form the polyester. This two-step approach often provides better control over the molecular weight and structure of the final polymer.[21][22]

Q3: My Steglich esterification of a hydroxy acid is sluggish and gives a significant amount of N-acylurea byproduct. What's going wrong?

A: The formation of an N-acylurea byproduct in a Steglich esterification indicates that the O-acylisourea intermediate is rearranging before it can be intercepted by the alcohol.[14][16] This side reaction is more prevalent when the esterification is slow.[14][23]

Troubleshooting Steps:

  • DMAP is Crucial: 4-Dimethylaminopyridine (DMAP) is a critical catalyst in the Steglich esterification.[14][16] It acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that reacts rapidly with the alcohol and suppresses the N-acylurea rearrangement.[16] Ensure you are using a sufficient catalytic amount (typically 5-10 mol%).

  • Solvent: Use a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure all reagents are well-dissolved and can react efficiently.[14][23]

  • Temperature: While the Steglich esterification is typically run at room temperature, gentle cooling (to 0 °C) at the start of the reaction can sometimes help to control the initial reaction rate and minimize side reactions.[14]

Q4: I am working with a sterically hindered hydroxy acid, and standard esterification methods are failing. What are my options?

A: Steric hindrance around either the carboxylic acid or the hydroxyl group can significantly slow down the rate of esterification, allowing side reactions to become more prominent. For such challenging substrates, more powerful coupling methods are required.

Recommended Methods:

  • Yamaguchi Esterification: This method is particularly effective for the synthesis of highly functionalized and sterically hindered esters, including macrolactones.[17][18][24] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then activated by DMAP for reaction with the alcohol.[15][17][18][25]

  • Mitsunobu Reaction: This reaction is excellent for converting primary and secondary alcohols to esters, especially when inversion of stereochemistry at the alcohol center is desired.[26][27][28] It uses triphenylphosphine and an azodicarboxylate like DEAD or DIAD to activate the alcohol.[26][27] However, be aware of potential side products and purification challenges associated with the phosphine oxide and hydrazine byproducts.

Section 2: Core Concepts: The Competing Pathways

The esterification of a hydroxy acid is fundamentally a competition between two main pathways: intermolecular reaction (leading to dimers, oligomers, and polymers) and intramolecular reaction (leading to cyclic esters, or lactones).

Intermolecular vs. Intramolecular Esterification
  • Intermolecular Esterification: Two separate hydroxy acid molecules react, with the hydroxyl group of one molecule attacking the carboxylic acid of another. This process, when repeated, leads to the formation of polyesters.[19]

  • Intramolecular Esterification (Lactonization): The hydroxyl group and the carboxylic acid group within the same molecule react to form a cyclic ester.[1][29] The stability of the resulting ring is a major driving force, with 5-membered (γ-lactones) and 6-membered (δ-lactones) rings being particularly favored.[2]

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products Hydroxy Acid Hydroxy Acid Intermolecular Intermolecular Hydroxy Acid->Intermolecular High Concentration Intramolecular Intramolecular Hydroxy Acid->Intramolecular Favorable Ring Size (γ, δ) Polyester Polyester Intermolecular->Polyester Lactone Lactone Intramolecular->Lactone

Caption: Competing reaction pathways in hydroxy acid esterification.

Section 3: Preventative Strategies & Protocols

A proactive approach is the best way to minimize side reactions. This involves careful selection of reaction conditions and, when necessary, the use of protecting groups.

Strategy 1: Protecting Group Chemistry

For preventing lactonization, protecting the hydroxyl group is a robust strategy.[8][9][30] The ideal protecting group is easy to install, stable to the esterification conditions, and easy to remove without affecting the newly formed ester.[9]

Table 1: Common Hydroxyl Protecting Groups for Esterification

Protecting GroupAbbreviationProtection Reagent(s)Deprotection ConditionStability
tert-Butyldimethylsilyl etherTBDMS-ORTBDMS-Cl, Imidazole, DMFTBAF, THF or HF, PyridineStable to most non-acidic conditions
Benzyl etherBn-ORBnBr, NaH, THFH₂, Pd/CStable to acidic and basic conditions
Acetyl esterAc-ORAc₂O, Pyridine, DMAPK₂CO₃, MeOH or mild baseBase labile

Protocol: TBDMS Protection of a Hydroxy Acid

  • Dissolution: Dissolve the hydroxy acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add imidazole (1.5 eq).

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the TBDMS-protected hydroxy acid by flash column chromatography.

  • Esterification: Proceed with the desired esterification protocol (e.g., Steglich or Yamaguchi).

  • Deprotection: After ester formation, dissolve the protected ester in tetrahydrofuran (THF) and treat with tetrabutylammonium fluoride (TBAF) (1.1 eq) to cleave the silyl ether and yield the final hydroxy ester.

Strategy 2: Optimization of Esterification Method

The choice of esterification method has a profound impact on the product distribution.

Fischer Esterification (Use with Caution)

This classic method uses a strong acid catalyst (like H₂SO₄) and an excess of the alcohol, often at reflux temperatures.[11][12][13][31]

  • Pros: Simple, inexpensive reagents.

  • Cons: Harsh conditions can promote dehydration, rearrangement, and lactonization.[11][12] It is an equilibrium process, requiring removal of water or a large excess of one reagent to drive it to completion.[12][13] Not suitable for sensitive substrates.[32]

Steglich Esterification (Mild Conditions for Sensitive Substrates)

This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of DMAP.[14][16][23]

  • Pros: Mild, room-temperature reaction.[14][23] Good for acid-sensitive substrates.[16][32]

  • Cons: Formation of dicyclohexylurea (DCU) byproduct can complicate purification. N-acylurea formation is a potential side reaction if DMAP is omitted or the reaction is slow.[14][16]

Protocol: Steglich Esterification

  • Dissolution: Dissolve the hydroxy acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Work-up: A white precipitate of DCU will form. Filter the reaction mixture to remove the DCU.

  • Purification: Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the ester by column chromatography.

G Start Start Dissolve Reagents Dissolve Hydroxy Acid, Alcohol, and DMAP in DCM Start->Dissolve Reagents Cool Cool to 0 °C Dissolve Reagents->Cool Add DCC Add DCC Solution Dropwise Cool->Add DCC React Stir at Room Temp (4-12h) Add DCC->React Filter Filter off DCU Byproduct React->Filter Wash Aqueous Work-up (Acid, Base, Brine) Filter->Wash Purify Column Chromatography Wash->Purify End End Purify->End

Caption: Workflow for a typical Steglich esterification protocol.

Yamaguchi Esterification (For Sterically Hindered Systems)

This powerful method is ideal for macrocyclization (macrolactonization) and for coupling sterically demanding substrates.[17][18][24]

  • Pros: High yields, mild conditions, and excellent for challenging substrates.[18]

  • Cons: Requires the use of the somewhat specialized Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride).

Protocol: Yamaguchi Esterification

  • Mixed Anhydride Formation: In a flame-dried flask under an inert atmosphere, dissolve the hydroxy acid (1.0 eq) in anhydrous THF. Add triethylamine (1.1 eq). Cool to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.05 eq). Stir for 1-2 hours.

  • Esterification: In a separate flask, prepare a solution of the alcohol (1.5 eq) and DMAP (4.0 eq) in toluene. Add the previously formed mixed anhydride solution to the alcohol/DMAP solution via cannula at room temperature.

  • Reaction: Stir for 2-6 hours, monitoring by TLC.

  • Work-up and Purification: Quench with saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

Strategy 3: Purification Techniques

Even with optimized conditions, some side products may form. Effective purification is key to obtaining your desired compound with high purity.

  • Removal of Acidic/Basic Impurities: A standard aqueous work-up can remove unreacted carboxylic acid (by washing with a weak base like NaHCO₃) and catalysts like DMAP or triethylamine (by washing with a weak acid like dilute HCl).[33][34]

  • Chromatography: Flash column chromatography is the most common method for separating the desired ester from structurally similar byproducts like lactones or oligomers.

  • Distillation: If the desired ester is volatile and has a significantly different boiling point from the impurities, distillation can be an effective purification method.[33][35] This can also be used to separate lactones from a reaction mixture.[36]

References

  • Houston, T. A., Wilkinson, B. L., & Blanchfield, J. T. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679–681. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]

  • Wikipedia contributors. (2023, December 27). Steglich esterification. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, October 29). Yamaguchi esterification. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, December 14). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024, January 15). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, November 28). Lactone. In Wikipedia, The Free Encyclopedia. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • LibreTexts Chemistry. (2021, July 31). Protection of Hydroxyl Groups. [Link]

  • LibreTexts Chemistry. (2024, March 17). Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

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Technical Support Center: Handling the Moisture Sensitivity of Benzyl (S)-2-hydroxy-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Benzyl (S)-2-hydroxy-3-phenylpropionate (CAS No. 7622-21-1). This document is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block in their synthetic workflows.[1][2] Its efficacy in producing enantiomerically pure compounds is well-established; however, its susceptibility to moisture-induced degradation is a critical factor that must be managed for successful and reproducible outcomes. This guide provides in-depth, field-proven insights into the nature of this sensitivity and offers robust protocols and troubleshooting advice to ensure the integrity of your material and the success of your experiments.

Section 1: The Root Cause - Understanding Ester Hydrolysis

This section addresses the fundamental chemistry behind the compound's moisture sensitivity.

Q1: Why is Benzyl (S)-2-hydroxy-3-phenylpropionate classified as a moisture-sensitive compound?

A: The sensitivity of Benzyl (S)-2-hydroxy-3-phenylpropionate stems from the ester functional group within its molecular structure.[3] Ester linkages are susceptible to a chemical reaction called hydrolysis, where a water molecule cleaves the ester bond. This reaction, which can be catalyzed by the presence of acids or bases, breaks the molecule down into its constituent carboxylic acid and alcohol. Given that atmospheric humidity provides a ready source of water, improper handling or storage can lead to the gradual degradation of the compound, compromising its purity and reactivity in subsequent synthetic steps.[4]

Q2: What are the specific degradation products if my sample is exposed to water?

A: Upon hydrolysis, Benzyl (S)-2-hydroxy-3-phenylpropionate reverts to its parent molecules: (S)-2-hydroxy-3-phenylpropionic acid (also known as L-3-phenyllactic acid) and Benzyl alcohol .[1] The presence of these impurities can lead to unpredictable reaction outcomes, the formation of unwanted byproducts, and significantly lower yields.

Hydrolysis_Pathway cluster_products Degradation Products Ester Benzyl (S)-2-hydroxy-3-phenylpropionate (Ester) Products + Ester->Products Water H₂O (Moisture) Water->Products Acid (S)-2-hydroxy-3-phenylpropionic acid (Carboxylic Acid) Products->Acid Alcohol Benzyl Alcohol Products->Alcohol

Caption: Hydrolysis degradation pathway of the target ester.

Section 2: Proactive Measures - Gold-Standard Storage and Handling

Preventing degradation is always superior to dealing with its consequences. This section outlines the best practices for maintaining the integrity of your compound.

Q3: What are the definitive storage conditions for this compound?

A: Proper storage is the first line of defense against hydrolysis. Conditions should be selected based on the anticipated duration of storage and the ambient laboratory environment.

Storage Duration Condition Container Rationale & Best Practices
Short-Term (< 1 month)Cool, dry place (e.g., 2-8 °C)Tightly sealed original bottle.For frequent use, refrigeration is acceptable. Always allow the bottle to warm to room temperature before opening to prevent moisture condensation.[5] Sealing the cap with parafilm provides an extra barrier.
Long-Term (> 1 month)-20 °C, under inert gasOriginal bottle placed inside a larger, sealed container with a desiccant.Freezing minimizes degradation kinetics. The outer container with a desiccant (e.g., activated molecular sieves) creates a micro-environment with minimal moisture, protecting the primary container.[5][6]

Q4: I've just received a new bottle. What is the correct way to open and handle it for the first time?

A: The moments when a fresh bottle is first opened are critical. A breach in protocol here can compromise the entire batch. Follow this self-validating procedure.

Protocol 1: First-Time Handling of a New Reagent Bottle

  • Equilibration: If the bottle has been refrigerated or frozen, place it in a desiccator at room temperature for at least 1-2 hours. Do not open it while cold. This step is crucial to prevent atmospheric water from condensing on the cold inner surfaces.[5]

  • Inert Atmosphere Purge: If the experiment requires stringent anhydrous conditions, take the equilibrated bottle into a glove box or have a source of dry inert gas (Nitrogen or Argon) ready.[7]

  • Opening: Briefly break the seal and open the cap. If not in a glove box, direct a gentle stream of inert gas over the opening as you prepare to withdraw your material.

  • Aliquot & Reseal: Quickly withdraw the desired amount of the compound. Before resealing, flush the headspace of the bottle with the inert gas for 10-15 seconds.

  • Secure Seal: Tightly screw the cap back on, and for extra security, wrap the cap-bottle interface with parafilm.

  • Storage: Return the bottle to the appropriate storage conditions as outlined in the table above.

Q5: How should I set up an experiment that is sensitive to moisture when using this compound?

A: Success in moisture-sensitive reactions depends on a systematic workflow that eliminates water at every step.

Experimental_Workflow start Start: Anhydrous Reaction Setup prep_glass 1. Prepare Glassware (Oven-dry at >125°C overnight) start->prep_glass cool_glass 2. Assemble Hot & Cool Under Inert Gas Stream prep_glass->cool_glass setup 4. Set up Reaction Apparatus (Schlenk line or Glove Box) cool_glass->setup prep_solvent 3. Prepare Anhydrous Solvent (e.g., Distill from drying agent or use commercial anhydrous grade) check_solvent Verify Solvent Water Content (e.g., Karl Fischer Titration) prep_solvent->check_solvent check_solvent->prep_solvent Fail check_solvent->setup Pass add_reagents 5. Add Reagents (Solids first, then solvent, then liquids via syringe) setup->add_reagents run_rxn 6. Run Reaction Under Positive Inert Gas Pressure add_reagents->run_rxn end Reaction Complete run_rxn->end

Caption: Workflow for handling moisture-sensitive reagents.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere

  • Glassware Preparation: All glassware (flasks, condensers, dropping funnels) must be rigorously dried, typically in an oven at >125°C for at least 4 hours, or preferably overnight.[7]

  • Assembly & Purging: Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (Argon or Nitrogen) from a Schlenk line or manifold. Allow it to cool to room temperature under this inert atmosphere. This prevents a film of moisture from adsorbing onto the glass surfaces.[7]

  • Solvent Preparation: Use a freshly opened bottle of a high-grade anhydrous solvent or a solvent that has been freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).

  • Reagent Transfer:

    • Transfer Benzyl (S)-2-hydroxy-3-phenylpropionate and other solid reagents into the reaction flask under a positive flow of inert gas.

    • Add the anhydrous solvent via a cannula or a dry syringe.

    • Add any liquid reagents via a dry syringe through a rubber septum.[7]

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the reaction, often visualized by bubbling the outflow through a mineral oil bubbler.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section helps you diagnose and solve problems related to potential compound degradation.

Q6: My reaction yields are suddenly low, or I'm seeing unexpected byproducts in my analysis (TLC, NMR). Could moisture be the culprit?

A: Yes, this is a classic symptom of starting material degradation. If the ester has partially hydrolyzed, you are introducing its degradation products—(S)-2-hydroxy-3-phenylpropionic acid and benzyl alcohol—into your reaction. These impurities can either fail to react, react in unintended ways to form byproducts, or potentially interfere with catalysts.

Troubleshooting Steps:

  • Verify Purity: Before starting your next reaction, analyze a small sample of your Benzyl (S)-2-hydroxy-3-phenylpropionate using one of the methods in the table below.

  • Review Protocol: Scrutinize your handling and storage procedures against the recommendations in Section 2. The most common errors are opening a cold bottle or using insufficiently dried solvents or glassware.

  • Use a Fresh Batch: If degradation is confirmed, it is often most efficient to discard the compromised material and start with a fresh, unopened bottle.

Q7: How can I analytically confirm if my sample has degraded?

A: Several standard analytical techniques can provide definitive evidence of hydrolysis.

Technique Observation Indicating Degradation Notes
Thin-Layer Chromatography (TLC) Appearance of new spots. The carboxylic acid will be much more polar (lower Rf), and the benzyl alcohol will likely have a different Rf than the parent ester.A quick and effective first check. Co-spot with authentic samples of the starting material and potential degradation products for confirmation.
¹H NMR Spectroscopy Appearance of new, characteristic peaks for (S)-2-hydroxy-3-phenylpropionic acid and benzyl alcohol. The benzylic protons of benzyl alcohol (~4.7 ppm) are distinct from those in the ester (~5.2 ppm).Provides quantitative information. The ratio of integrals between the parent ester and the degradation products can estimate the degree of decomposition.
Infrared (IR) Spectroscopy Appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer, which will overlap with the alcohol O-H stretch of the parent compound.[8]This method is more qualitative but can be a strong indicator of the presence of the carboxylic acid degradation product.
Gas/Liquid Chromatography (GC/LC) Appearance of new peaks with different retention times corresponding to the degradation products.[4][9]Excellent for quantifying the level of impurity. Mass spectrometry (GC-MS or LC-MS) can be used to confirm the identity of the new peaks.

Section 4: Frequently Asked Questions (FAQs)

Q8: Can I use standard "reagent grade" solvents for my reaction?

A: It is strongly discouraged. Reagent grade solvents contain significant amounts of dissolved water that will actively degrade the ester. You must use high-purity anhydrous solvents, either purchased in sealed bottles (e.g., Sure/Seal™) or properly dried in the lab.[7]

Q9: What are the best general-purpose drying agents to have on hand?

A: For desiccator storage, anhydrous calcium sulfate (Drierite®) is effective. For drying solvents, the choice depends on the solvent. However, for maintaining an inert and dry atmosphere in reaction setups and storage containers, 4Å molecular sieves are excellent as they are non-reactive and have a high capacity for water.

Q10: I accidentally left the cap off the bottle for 30 minutes. Is the material ruined?

A: Not necessarily, but it is compromised. The extent of the degradation depends on the ambient humidity. The material should be immediately flagged as "suspect." Before using it in a critical, large-scale reaction, you must re-analyze its purity using a quantitative method like ¹H NMR or GC. For non-critical applications, it may still be usable, but for drug development or GMP work, it should be discarded.

References

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3). Link

  • ResearchGate. (n.d.). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Request PDF. Link

  • Goddu, R. F., LeBlanc, N. F., & Wright, C. M. (1955). Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. Analytical Chemistry, 27(8), 1251–1255. Link

  • PubChem. (n.d.). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate. National Center for Biotechnology Information. Link

  • LookChem. (n.d.). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate. Link

  • Sigma-Aldrich. (n.d.). Benzyl (S)-(−)-2-hydroxy-3-phenylpropionate 97%. Link

  • Reddit. (2017). How to store temperature and moisture-sensitive compounds?. r/chemistry. Link

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Link

  • Chem-Impex. (n.d.). Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate. Link

  • Organic Syntheses. (n.d.). Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes. Link

  • Pearson+. (2023). The acid-catalyzed hydrolysis of an ester results in the formation... Study Prep. Link

  • Fisher Scientific. (n.d.). Sigma Aldrich Benzyl (S)-(-)-2-Hydroxy-3-Phenylpropionate. Link

  • University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. Link

  • PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. Link

  • NIGP. (1993). Handling Guidelines for Moisture Sensitive Plastic Surface Mount Components. Link

  • YouTube. (2014). 326 - K1 Kinetics of Ester Hydrolysis. Link

  • Sigma-Aldrich. (n.d.). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate 97%. Link

Sources

Technical Support Center: Isolating 2-Methoxyethyl 2-Cyanoacrylate (CAS 27816-36-0) by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals on the purification of 2-Methoxyethyl 2-cyanoacrylate (CAS 27816-36-0) using column chromatography. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate the unique challenges of purifying this reactive monomer.

Frequently Asked Questions (FAQs)

Q1: Is column chromatography a suitable method for purifying 2-Methoxyethyl 2-cyanoacrylate?

A1: While distillation under reduced pressure is a common purification method for cyanoacrylates, column chromatography can be employed for the removal of specific impurities.[1] However, it presents significant challenges due to the high reactivity of 2-Methoxyethyl 2-cyanoacrylate. The monomer can readily polymerize in the presence of moisture or basic substances, which are often present in standard chromatography media and solvents.[2] Therefore, careful selection of the stationary and mobile phases is crucial to prevent premature polymerization and ensure a successful separation.

Q2: What are the main challenges I should anticipate when using column chromatography for this compound?

A2: The primary challenge is the inherent instability of the monomer. Key issues include:

  • Polymerization on the column: Contact with active sites on the stationary phase (e.g., silanol groups on silica gel) or trace impurities in the mobile phase can initiate polymerization, leading to column blockage and loss of the desired product.[2]

  • Compound decomposition: The compound may degrade if exposed to incompatible stationary phases or prolonged chromatography times.[3]

  • Co-elution of stabilizers: Commercial cyanoacrylate monomers often contain acidic and radical inhibitors to prevent premature polymerization. These may co-elute with the product, affecting its purity.

Q3: What preliminary analyses should I perform before attempting column chromatography?

A3: Before scaling up to a column, it is highly recommended to perform Thin Layer Chromatography (TLC) to assess the stability of 2-Methoxyethyl 2-cyanoacrylate on the chosen stationary phase and to determine a suitable mobile phase system.[4] An ideal TLC solvent system will show good separation of the target compound from impurities with a retention factor (Rf) of approximately 0.3-0.4.

Recommended Chromatography Conditions

Given the polar nature of 2-Methoxyethyl 2-cyanoacrylate and its instability on standard silica gel, a reversed-phase chromatography approach is generally recommended. This minimizes strong interactions that can lead to polymerization.

Table 1: Recommended Reversed-Phase Column Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase C18-functionalized silica gelThe nonpolar surface of C18 reduces strong interactions with the polar cyanoacrylate, minimizing the risk of polymerization.[5]
Mobile Phase Acetonitrile/Water or Methanol/Water gradientA polar mobile phase is used in reversed-phase chromatography. A gradient from a higher aqueous composition to a higher organic solvent composition will elute compounds based on their hydrophobicity.
Mobile Phase Additive 0.1% Formic Acid or Phosphoric AcidAcidifying the mobile phase helps to suppress the ionization of any residual silanol groups on the stationary phase and can also help stabilize the cyanoacrylate monomer.[6][7]
Column Packing Wet packing methodWet packing with the initial mobile phase composition helps to ensure a homogenous and well-packed column, preventing channeling and air bubbles.[5]
Sample Loading Dry loading or concentrated solution in mobile phaseFor samples not readily soluble in the mobile phase, dry loading onto a small amount of C18 silica is preferred to ensure a narrow sample band.[8]
Temperature Sub-ambient (e.g., 5 °C)Lowering the temperature can significantly reduce the rate of polymerization and potential degradation of the sample during chromatography.[6]
Experimental Protocol: Reversed-Phase Flash Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size for your sample quantity.

    • Prepare a slurry of C18-functionalized silica gel in the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[5][9]

    • Equilibrate the packed column by flushing with at least three column volumes of the initial mobile phase.

  • Sample Preparation and Loading:

    • Dissolve the crude 2-Methoxyethyl 2-cyanoacrylate in a minimal amount of the initial mobile phase.

    • Alternatively, for dry loading, dissolve the sample in a volatile solvent, adsorb it onto a small amount of C18 silica gel, and evaporate the solvent.

    • Carefully load the prepared sample onto the top of the column.[8]

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the proportion of the organic solvent (e.g., acetonitrile) to elute compounds of increasing hydrophobicity.

    • Collect fractions and monitor the separation using TLC or HPLC.

Troubleshooting Guide

TroubleshootingGuide cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Problem Problem Encountered Select the issue you are facing Cause1 {Polymerization on Column | - Active sites on stationary phase - Basic impurities in mobile phase} Problem:desc->Cause1 Polymerization Cause2 {Poor or No Separation | - Inappropriate mobile phase - Column overloading} Problem:desc->Cause2 Poor Separation Cause3 {Compound Decomposition | - Unstable on stationary phase - Prolonged run time} Problem:desc->Cause3 Decomposition Solution1 {Deactivate Stationary Phase or Switch to Reversed-Phase | - Flush silica with a non-polar solvent containing a small amount of a silylating agent. - Use C18 or other non-polar stationary phase.} Cause1->Solution1 Solution2 {Optimize Mobile Phase and Sample Load | - Perform gradient optimization using TLC or HPLC. - Reduce the amount of sample loaded onto the column.} Cause2->Solution2 Solution3 {Use a Milder Stationary Phase and Expedite Separation | - Consider alumina or florisil as alternatives to silica gel. - Use flash chromatography to reduce the run time.} Cause3->Solution3

Q3: My compound appears to be polymerizing on the column, leading to a blockage. What can I do?

A3: This is a common issue with cyanoacrylates.

  • Switch to a less reactive stationary phase: As recommended, reversed-phase (C18) silica is less prone to causing polymerization. If you must use normal-phase chromatography, consider deactivating the silica gel by treating it with a silylating agent to cap the reactive silanol groups. Alternatively, alumina (neutral or acidic) can be a suitable alternative.[10]

  • Ensure solvent purity: Use high-purity, dry solvents for your mobile phase to minimize water content, which can initiate polymerization.[2]

  • Work quickly and at low temperatures: The longer the compound is on the column, the higher the chance of polymerization. Using flash chromatography with applied pressure can speed up the separation.[9] As mentioned, performing the chromatography in a cold room or with a jacketed column at sub-ambient temperatures is beneficial.[6]

Q4: I am getting poor separation between my product and impurities. How can I improve the resolution?

A4:

  • Optimize your mobile phase gradient: A shallow gradient will generally provide better resolution than a steep one. Experiment with different solvent combinations and gradient profiles based on your initial TLC trials.[8]

  • Reduce your sample load: Overloading the column is a common cause of poor separation. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.

  • Check for compound stability: If your compound is degrading on the column, the degradation products can appear as impurities, complicating the separation. Test the stability of your compound on the stationary phase by spotting it on a TLC plate and letting it sit for the approximate duration of your column run before eluting.[3]

Q5: My compound is eluting with significant peak tailing. What causes this and how can I fix it?

A5: Peak tailing can be caused by strong, non-ideal interactions between your compound and the stationary phase.

  • Add a mobile phase modifier: For polar compounds, adding a small amount of a competing agent can improve peak shape. In reversed-phase, the addition of an acid as previously recommended helps.[7]

  • Change the stationary phase: If tailing persists, the interaction with the stationary phase may be too strong. Consider a different type of stationary phase, such as one with a different bonding chemistry or a polymer-based support.[10]

Experimental Workflow Visualization

ExperimentalWorkflow cluster_preliminary Preliminary Steps cluster_column_prep Column Preparation cluster_separation Separation Process cluster_analysis Analysis TLC TLC Analysis (Assess Stability & Select Mobile Phase) StationaryPhase Select Stationary Phase (Reversed-Phase C18 Recommended) TLC->StationaryPhase Packing Column Packing (Wet Slurry Method) StationaryPhase->Packing Equilibration Column Equilibration (Flush with Initial Mobile Phase) Packing->Equilibration SampleLoading Sample Loading (Dry or Concentrated Solution) Equilibration->SampleLoading Elution Gradient Elution (Increase Organic Solvent) SampleLoading->Elution Collection Fraction Collection Elution->Collection Monitoring Monitor Fractions (TLC or HPLC) Collection->Monitoring Pooling Pool Pure Fractions Monitoring->Pooling Evaporation Solvent Evaporation (Under Reduced Pressure) Pooling->Evaporation

By carefully considering the reactive nature of 2-Methoxyethyl 2-cyanoacrylate and implementing the strategies outlined in this guide, researchers can significantly increase the likelihood of a successful purification using column chromatography.

References

  • OSHA. (n.d.). OSHA-55 Cyanoacrylate Adhesives Analysis Using a Thermo Scientific™ Acclaim™ RSLC 120 C18 Column. Thermo Fisher Scientific.
  • Chrom Tech, Inc. (2024, November 20).
  • BenchChem. (n.d.).
  • University of Toronto. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • ZirChrom Separations, Inc. (n.d.).
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Dublin City University. (n.d.).
  • SIELC Technologies. (2018, February 16).
  • BenchChem. (n.d.).
  • CORE. (n.d.).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Phenomenex. (2025, December 12).
  • extraktLAB. (2025, July 15).
  • Waters. (n.d.).
  • CymitQuimica. (n.d.).
  • Labtech. (n.d.).
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • ResearchGate. (2025, August 5). [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction].
  • Google Patents. (2010, October 21).
  • ResearchGate. (n.d.). Cyanoacrylates: Towards High Temperature Resistant Instant Adhesives. A Critical Review.
  • Professor Dave Explains. (2023, March 10).
  • National Center for Biotechnology Information. (n.d.).

Sources

Overcoming steric hindrance in reactions with Benzyl (S)-phenyllactate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BPL-764-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Benzyl (S)-phenyllactate presents a unique steric challenge due to the congested


-position  (phenyl ring) and the bulky ester moiety  (benzyl group). These features create a "steric pocket" around the secondary 

-hydroxyl group, significantly retarding nucleophilic attack and complicating standard

transformations. Furthermore, the

-proton is sufficiently acidic to risk racemization under basic hydrolysis conditions.

This guide provides validated workflows to overcome these barriers, focusing on hydroxyl functionalization and ester cleavage without compromising enantiopurity.

Module 1: Functionalizing the -Hydroxyl Group

User Issue: "Standard Mitsunobu conditions (DEAD/PPh3/Benzoic acid) yield <30% product or result in no reaction."

Diagnosis: Steric Shielding & Nucleophile Acidity

The


-phenyl ring in phenyllactate hinders the approach of the bulky betaine intermediate formed during the Mitsunobu reaction. Additionally, standard nucleophiles (like benzoic acid) may not be acidic enough to protonate the betaine intermediate rapidly in this crowded environment, leading to side reactions (e.g., hydrazine formation).
Solution A: The "Steric-Buster" Mitsunobu Protocol

Logic: We replace standard benzoic acid with p-Nitrobenzoic acid . The lower pKa (3.4 vs 4.2) accelerates protonation of the betaine, and the planar structure often accommodates the steric pocket better.

Protocol:

  • Prepare: Dissolve Benzyl (S)-phenyllactate (1.0 eq), Triphenylphosphine (

    
    , 1.5 eq), and p-Nitrobenzoic acid  (1.5 eq) in anhydrous THF (0.2 M).
    
  • Cool: Chill to 0°C under

    
    .
    
  • Add: Dropwise addition of DIAD (Diisopropyl azodicarboxylate, 1.5 eq). Note: DIAD is preferred over DEAD for better stability and lipophilicity.

  • Sonication (Optional but Recommended): If stirring is ineffective, sonicate the reaction flask at 0-10°C for 1 hour. This disrupts local concentration gradients in viscous, hindered systems.

  • Workup: Standard aqueous workup. The resulting p-nitrobenzoate ester (inverted configuration, now R ) is highly crystalline and easier to purify.

Solution B: The Triflate Activation Route (High Reliability)

Logic: If Mitsunobu fails, convert the hydroxyl into a Triflate (OTf) . The triflate group is a "super-leaving group" (


 times more reactive than tosylates), allowing 

displacement even in sterically hindered systems.

Protocol:

  • Activation:

    • Dissolve Benzyl (S)-phenyllactate (1.0 eq) in DCM.

    • Add Pyridine (2.0 eq) and cool to -78°C.

    • Add Triflic Anhydride (

      
      , 1.2 eq)  dropwise.
      
    • Stir 30 min at -78°C, then warm to 0°C. Do not go above 0°C to avoid elimination to the cinnamate derivative.

  • Displacement:

    • Add the nucleophile (e.g., Sodium Azide, Potassium Acetate) directly to the triflate solution (or after a rapid cold aqueous wash).

    • The reaction usually proceeds at RT due to the extreme lability of the OTf group.

Module 2: Ester Hydrolysis Without Racemization

User Issue: "I used LiOH/THF/Water to remove the benzyl group, but the product ee% dropped from 99% to 82%."

Diagnosis: Base-Mediated Enolization

The


-proton of phenyllactate is adjacent to both a carbonyl and an electron-withdrawing oxygen. Basic conditions (hydroxide) can deprotonate this position, forming an achiral enolate intermediate which reprotonates racemically.
Solution: Catalytic Hydrogenolysis (Neutral Conditions)

Logic: Hydrogenolysis cleaves the benzyl ester via a radical/surface mechanism on Palladium, completely avoiding the formation of the enolate anion.

Protocol:

  • Solvent: Dissolve substrate in EtOAc or EtOH (0.1 M). Avoid Methanol if transesterification is a risk, though rare under neutral conditions.

  • Catalyst: Add 10 wt% Pd/C (5% loading).

  • Atmosphere: Hydrogen balloon (1 atm) is sufficient.

  • Time: Stir vigorously at RT for 2-4 hours.

  • Validation: Monitor TLC for disappearance of the UV-active benzyl spot.

  • Filtration: Filter through Celite.

    • Result: Quantitative yield of (S)-phenyllactic acid with >99% retention of ee .

Decision Logic & Mechanism Visualization

Figure 1: Hydroxyl Functionalization Decision Tree

Caption: Strategic workflow for overcoming steric hindrance at the


-hydroxyl position. Use Triflate activation for maximum reliability in highly congested systems.

G Start Start: Benzyl (S)-Phenyllactate CheckSteric Is Nucleophile Bulky? Start->CheckSteric Mitsunobu Attempt Optimized Mitsunobu (p-Nitrobenzoic Acid + DIAD) CheckSteric->Mitsunobu No Triflate Route B: Triflate Activation (Tf2O, Pyridine, -78°C) CheckSteric->Triflate Yes (e.g. secondary amines) Result1 Yield > 50%? Mitsunobu->Result1 Success Isolate Inverted Product (R) Result1->Success Yes Result1->Triflate No (Steric Failure) Displace SN2 Displacement (Inversion of Config) Triflate->Displace Displace->Success

Figure 2: The Racemization Trap (Why Hydrolysis Fails)

Caption: Mechanism of base-catalyzed racemization versus the safe Hydrogenolysis pathway. Note the vulnerable alpha-proton.

G Substrate Benzyl (S)-Phenyllactate Enolate Planar Enolate (Achiral Intermediate) Substrate->Enolate Deprotonation (Slow) PureProduct Pure (S)-Phenyllactic Acid (>99% ee) Substrate->PureProduct Hydrogenolysis (Cleaves Benzyl Only) Base Base (OH-) Base->Enolate Racemate Racemic Mixture (S) + (R) Acid Enolate->Racemate Reprotonation H2 H2 / Pd/C H2->PureProduct

Troubleshooting Data & Comparison

TransformationStandard MethodIssue with PhenyllactateOptimized MethodKey Reagent
Ester Cleavage Saponification (LiOH)Racemization of

-center
Hydrogenolysis

OH Inversion Mitsunobu (Benzoic Acid)Steric clash, low yieldMod. Mitsunobu p-Nitrobenzoic Acid
OH Substitution Mesylation +

Mesylate is too stable/slowTriflation

(Triflic Anhydride)
Acylation Acetic Anhydride/PyridineSlow kineticsSteglich DMAP (Catalyst)

References

  • Mitsunobu Reaction on Hindered Substrates

    • Title: A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols.[1]

    • Source: Organic Syntheses 2011, 88, 164-175.
    • URL:[Link]

  • Triflate Activation Protocol

    • Title: Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester (General Trifl
    • Source: Organic Syntheses, Coll.[2] Vol. 6, p.753 (1988).

    • URL:[Link]

  • Hydrogenolysis of Benzyl Esters

    • Title: Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.[3]

    • Source: Synthesis 1985(01): 76-77.
  • Title: Process for the racemization of α-amino acids (Demonstrating lability of alpha-proton).

Sources

Validation & Comparative

1H NMR spectrum analysis of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Validation Challenge

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (also known as Benzyl (S)-phenyllactate) is a critical chiral building block, frequently employed in the synthesis of renin inhibitors and HIV protease inhibitors. In synthetic workflows, it is typically generated via the benzylation of (S)-phenyllactic acid.

For the synthetic chemist, the primary analytical challenge is not just "seeing peaks," but validating three specific criteria:

  • Chemical Transformation: Confirmation of ester formation (Acid

    
     Benzyl Ester).
    
  • Structural Integrity: Ensuring the chiral center (

    
    -carbon) has not racemized or eliminated.
    
  • Purity: Distinguishing the product from unreacted benzyl alcohol or benzyl chloride.

This guide provides a comparative analysis of the Benzyl Ester product against its precursor, (S)-Phenyllactic Acid, establishing a self-validating NMR protocol.

Structural & Magnetic Environment Analysis

Before interpreting the spectrum, we must deconstruct the magnetic environments. This molecule possesses a


 symmetry (asymmetric), meaning all protons are theoretically magnetically non-equivalent.
The "Diastereotopic" Trap

The most common error in analyzing this spectrum is misinterpreting the methylene protons.

  • 
    -Protons (C3-H):  These are adjacent to a chiral center (C2). They are diastereotopic  (
    
    
    
    ). They will not appear as a simple doublet but as an ABX system (specifically, two doublets of doublets,
    
    
    ).
  • Benzylic Ester Protons (

    
    ):  While often appearing as a singlet, these are also technically diastereotopic due to the remote chiral center. On high-field instruments (>500 MHz), they may resolve into a tight AB quartet.
    

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data comparable to the values in this guide, follow this optimized protocol.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) (99.8% D) + 0.03% TMS.
    
    • Why:

      
       minimizes H-bonding broadening on the 
      
      
      
      -hydroxyl group compared to DMSO-
      
      
      .
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Why: High concentrations (>30 mg) can cause the -OH signal to shift downfield and broaden due to intermolecular hydrogen bonding, potentially obscuring the

      
      -proton.
      
  • Filtration: Filter through a cotton plug in a glass pipette.

    • Why: Removes suspended solids which cause magnetic field inhomogeneity (poor shimming).

Step 2: Acquisition Parameters
  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (D1):

    
     seconds.
    
    • Critical: Benzylic and aromatic protons have longer

      
       relaxation times. Short D1 values will under-integrate the aromatic region, leading to false purity calculations.
      
  • Scans: 16 (minimum) to 64 (recommended for trace impurity detection).

Comparative Analysis: Precursor vs. Product

The following table contrasts the Precursor ((S)-Phenyllactic Acid) with the Target Product (Benzyl (S)-phenyllactate). This is your primary validation tool.

Table 1: Comparative Chemical Shift Data ( , 400 MHz)
AssignmentProton Type(S)-Phenyllactic Acid (Precursor)

(ppm)
Benzyl (S)-phenyllactate (Product)

(ppm)
MultiplicityIntegration (Product)
A Aromatic (Total) 7.20 – 7.357.15 – 7.40 Multiplet (m)10H
B Ester Benzylic (

)
Absent5.21 Singlet (or ABq)2H
C

-Methine (

-OH)
4.524.48 – 4.55 dd1H
D

-Methylene (

)
3.213.14 dd1H
E

-Methylene (

)
2.982.98 dd1H
F Hydroxyl (-OH) ~5.0 - 6.0 (Broad)2.80 - 3.20 Broad s1H
Key Diagnostic Indicators (Pass/Fail Criteria):
  • The "5 to 10" Jump: The aromatic integration must double from 5H (precursor) to 10H (product). If integration is ~5H, the reaction failed. If ~15H, you have excess benzyl alcohol.

  • The 5.2 ppm Signal: The appearance of the sharp singlet at

    
     5.21 confirms the formation of the benzyl ester.
    
  • The ABX Pattern: The preservation of the distinct

    
     pattern at 2.9–3.2 ppm confirms the chiral center is intact. Racemization often leads to peak coalescence or complex multiplets in crude mixtures.
    

Visualizing the Logic

Diagram 1: The Assignment Workflow

This flowchart illustrates the logical process for assigning the spectrum and validating the structure.

NMR_Assignment_Workflow Start Acquire 1H NMR Spectrum Check_Ar Check Aromatic Region (7.1 - 7.4 ppm) Start->Check_Ar Decision_Ar Integration = 10H? Check_Ar->Decision_Ar Check_Bz Check Benzylic CH2 (~5.2 ppm) Decision_Ar->Check_Bz Yes Result_Fail_SM FAILED: Starting Material Present Decision_Ar->Result_Fail_SM No (~5H) Result_Fail_Imp FAILED: Excess Benzyl Alcohol Decision_Ar->Result_Fail_Imp No (>10H) Decision_Bz Singlet/ABq present? Check_Bz->Decision_Bz Check_Alpha Analyze Alpha-Proton (~4.5 ppm) Decision_Bz->Check_Alpha Yes Decision_Bz->Result_Fail_SM No Decision_Alpha Is it a dd? Check_Alpha->Decision_Alpha Result_Success VALIDATED: Benzyl (S)-phenyllactate Decision_Alpha->Result_Success Yes Result_Fail_Rac WARNING: Possible Racemization Decision_Alpha->Result_Fail_Rac No (Complex m)

Caption: Logical decision tree for validating the synthesis of Benzyl (S)-phenyllactate based on spectral features.

Diagram 2: Diastereotopic Proton Analysis (The ABX System)

Understanding the splitting of the


-protons is crucial for proving the chiral center's influence.

ABX_System Chiral_Center Chiral Center (C2) (S-Configuration) Ha Ha (Pro-R) ~3.14 ppm Chiral_Center->Ha Induces Non-equivalence Hb Hb (Pro-S) ~2.98 ppm Chiral_Center->Hb Induces Non-equivalence Ha->Hb Geminal Coupling (J ~14Hz) Hc Hc (Alpha) ~4.50 ppm Ha->Hc Vicinal Coupling (J ~4-5Hz) Coupling Observed Splitting: Doublet of Doublets (dd) Ha->Coupling Hb->Hc Vicinal Coupling (J ~8-9Hz) Hb->Coupling

Caption: Interaction map of the ABX spin system. The chiral center renders Ha and Hb magnetically distinct, causing them to split each other (Geminal) and the alpha-proton (Vicinal).

Troubleshooting & Nuances

The "Missing" Hydroxyl Proton
  • Observation: You cannot find the broad singlet for the -OH group.

  • Cause: Chemical exchange with trace water in the

    
     or extreme broadening due to hydrogen bonding.
    
  • Solution: Add one drop of

    
     to the NMR tube and shake. The -OH peak (and any water peak) will disappear/move, confirming its identity.
    
Benzyl Alcohol Contamination[1][2][3]
  • Observation: Aromatic integration is >10H, and a small singlet appears at

    
     4.6 ppm.[1]
    
  • Diagnosis: Unreacted Benzyl Alcohol. The

    
     of benzyl alcohol appears at ~4.6-4.7 ppm, distinct from the ester's 5.2 ppm.
    
Solvent Peaks
  • Ethyl Acetate: Common contaminant from column chromatography. Look for singlet at 2.05 ppm, quartet at 4.12 ppm, triplet at 1.26 ppm.

  • Toluene: Look for singlet at 2.36 ppm and multiplet at 7.1-7.2 ppm (overlapping with your product).

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 12834 (Phenyllactic acid). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on ABX systems and diastereotopic protons). [Link]

  • PubChem. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (CID 10377698).[3] National Library of Medicine. [Link]

  • Reich, H. J. WinPLT NMR Data: Chemical Shifts of Esters and Acids. University of Wisconsin-Madison. [Link]

Sources

Structural Elucidation Strategies for Low-Melting Chiral Synthons: Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (CAS: 7622-21-1) is a critical chiral building block for HIV protease inhibitors and renin inhibitors. While its chemical purity is routinely assessed via HPLC, its absolute configuration (AC) is the primary critical quality attribute (CQA) for regulatory filing.

The Challenge: With a melting point near ambient temperature (20–30°C for the enantiomer), this compound frequently presents as a viscous oil or semi-solid, rendering standard single-crystal X-ray diffraction (SC-XRD) difficult.

The Solution: This guide compares the definitive "Gold Standard" method—In Situ Cryocrystallography —against spectroscopic alternatives (Mosher’s Analysis, VCD). It provides the specific protocols required to structurally validate this molecule when standard crystallization fails.

Part 1: Comparative Analysis of Structural Elucidation Methods

The following table objectively compares the performance of SC-XRD against high-fidelity spectroscopic alternatives for this specific benzyl ester.

Table 1: Method Performance Matrix
FeatureMethod A: In Situ SC-XRD (Recommended)Method B: NMR (Mosher Analysis) Method C: VCD (Vibrational Circular Dichroism)
Primary Output 3D Atomistic Model & Absolute Config.Relative Configuration (Δδ values)Solution-state Conformational Analysis
Confidence Level Definitive (Direct observation)High (Inferential)Medium-High (Model dependent)
Sample State Single Crystal (grown in capillary)Solution (Derivatization required)Solution (Neat or dissolved)
Sample Requirement < 0.1 mg (Non-destructive)~5–10 mg (Destructive)~10–50 mg (Non-destructive)
Critical Metric Flack Parameter (< 0.1) Δδ(SR-SS) consistencySign Correspondence (Exp vs Calc)
Turnaround Time 24–48 Hours (if crystal forms)4–6 Hours (Synthesis + NMR)2–4 Hours (Data) + 24h (DFT Calc)
Limitation Requires specialized cooling (OHD)Requires chemical modificationRequires accurate DFT modeling

Part 2: Technical Deep Dive – The "In Situ" Protocol

Because Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate is a low-melting solid/oil, standard mounting on a goniometer loop often results in the sample melting or remaining amorphous. The following protocol utilizes Optical Heating and Crystallization (OHD) techniques to generate a single crystal directly on the diffractometer.

Protocol: In Situ Cryocrystallography for Low-Melting Esters

Objective: Grow a single crystal of the benzyl ester inside a capillary using zone melting, then determine the structure at 100 K.

Phase 1: Sample Loading
  • Capillary Selection: Use a thin-walled borosilicate glass capillary (0.3 – 0.5 mm diameter).

  • Loading: Introduce the neat liquid/oil into the capillary via capillary action (approx. 2–3 mm column length).

  • Sealing: Flame-seal both ends of the capillary to prevent sublimation or moisture ingress.

  • Mounting: Fix the capillary to the goniometer head using a magnetic base and clay.

Phase 2: Zone Melting & Crystal Growth
  • Flash Cooling: Rapidly cool the sample stream to 100 K using the cryostream. This creates a polycrystalline or amorphous "glass."

  • Optical Heating: Use an IR laser or the optical heating device (OHD) to create a molten zone.

  • Zone Refining: Slowly translate the molten zone along the capillary axis.

    • Mechanism:[1] As the zone moves, impurities remain in the melt, and a single crystal front propagates behind the heat source.

  • Annealing: Once a single domain is identified (via sharp extinction under polarized light), cycle the temperature slightly below the melting point (approx. 280–290 K) to improve mosaicity.

Phase 3: Data Collection Strategy (Mo vs. Cu)
  • Radiation Source: Copper (Cu Kα, λ = 1.54184 Å) is strictly required.

    • Reasoning: This molecule contains only Light Atoms (C, H, O). Molybdenum (Mo) radiation produces negligible anomalous scattering for oxygen, making the Flack parameter unreliable. Cu radiation maximizes the anomalous signal of Oxygen, allowing for confident absolute configuration assignment.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics for Bijvoet pairs.

Part 3: Data Interpretation & Validation Standards

To validate the "S" configuration of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, the resulting crystallographic data must meet specific statistical thresholds.

The Flack Parameter (x)

For non-centrosymmetric structures (chiral molecules), the Flack parameter estimates the absolute structure.[2][3][4][5]

  • Equation:

    
    
    
  • Interpretation for Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate:

    • x ≈ 0.0 (u < 0.1): The model (S-configuration) is correct.

    • x ≈ 1.0 (u < 0.1): The model is inverted (sample is actually R-configuration).

    • x ≈ 0.5: The crystal is a racemic twin or the anomalous signal is too weak.

Representative Data Specifications (Target Values)
  • Space Group: Likely P2₁ or P2₁2₁2₁ (Orthorhombic/Monoclinic common for chiral esters).

  • R-Factor (R1): < 5.0% indicates a high-quality solution.

  • Goodness of Fit (GooF): Should approach 1.0.

  • Completeness: > 99% (Essential for absolute structure determination).

Part 4: Visualization of the Workflow

The following diagram illustrates the decision tree and workflow for determining the absolute configuration of this specific difficult-to-crystallize intermediate.

G Start Sample: Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (Viscous Oil/Low-Melting Solid) CheckState Physical State Check (Ambient Temp) Start->CheckState IsSolid Is it a stable solid? CheckState->IsSolid StandardXRD Standard SC-XRD (Mount on Loop) IsSolid->StandardXRD Yes InSituPath In Situ Cryocrystallography (Capillary Zone Melting) IsSolid->InSituPath No (Oil) DataColl Data Collection (Cu Kα Source Required) StandardXRD->DataColl DerivPath Derivatization (Make p-Bromobenzoate ester) InSituPath->DerivPath Fails to Crystallize InSituPath->DataColl Crystal Formed DerivPath->StandardXRD Refinement Structure Refinement (SHELXL / OLEX2) DataColl->Refinement FlackCheck Check Flack Parameter (x) Refinement->FlackCheck Success Absolute Config Confirmed (S-Enantiomer Validated) FlackCheck->Success x < 0.1 Fail Inconclusive (x ≈ 0.5 or high error) FlackCheck->Fail x > 0.2 Fail->DerivPath Retry with Heavy Atom

Caption: Workflow for structural elucidation of low-melting chiral esters, prioritizing in situ techniques before chemical derivatization.

References

  • Flack, H. D. (1983).[3][5] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. Journal of Applied Crystallography. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohols and amines. Journal of the American Chemical Society, 95(2), 512-519. Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD).[6] Chirality, 20(5), 643-663. Link

  • PubChem Database. (2024). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (CID 10377698).[7] National Library of Medicine.[1] Link

Sources

A Comparative Guide to Validating the Purity of Benzyl (S)-phenyllactate using Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical and chemical purity of chiral building blocks like Benzyl (S)-phenyllactate is not merely a quality metric; it is a fundamental determinant of a molecule's biological activity, efficacy, and safety. This guide provides an in-depth technical comparison of Gas Chromatography (GC) with other key analytical techniques for the comprehensive purity validation of Benzyl (S)-phenyllactate. We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis to empower you in selecting the most fitting methodology for your research and quality control needs.

The Criticality of Purity for Benzyl (S)-phenyllactate

Benzyl (S)-phenyllactate, a chiral ester, serves as a valuable intermediate in the synthesis of various biologically active molecules. Its stereocenter dictates its interaction with other chiral entities, such as enzymes and receptors. The presence of its enantiomeric counterpart, Benzyl (R)-phenyllactate, or other chemical impurities, can lead to altered pharmacological profiles, reduced efficacy, or even undesired side effects. Therefore, a robust analytical methodology to ascertain both enantiomeric excess (e.e.) and overall chemical purity is paramount.

Gas Chromatography: A High-Resolution Approach to Purity Validation

Gas chromatography is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds.[1] For chiral analysis, the use of a chiral stationary phase (CSP) within the GC column is essential.[2] These CSPs create a chiral environment where the enantiomers of an analyte exhibit different interactions, leading to different retention times and, consequently, their separation.[2]

The "Why" Behind Chiral GC Method Development for Benzyl (S)-phenyllactate

The successful separation of Benzyl (S)-phenyllactate and its potential impurities by GC hinges on several key experimental choices:

  • Chiral Stationary Phase (CSP) Selection: The heart of the chiral separation is the CSP. For aromatic hydroxy esters like Benzyl (S)-phenyllactate, cyclodextrin-based CSPs are highly effective.[3] These cyclic oligosaccharides have a chiral cavity that can form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to their separation.[4] The choice of a specific cyclodextrin derivative, such as a substituted β-cyclodextrin, can be optimized to enhance resolution.

  • Temperature Programming: A temperature gradient is crucial for achieving good peak shape and resolution for compounds with a range of volatilities. Starting at a lower temperature ensures the trapping and focusing of the analytes at the head of the column, while a gradual increase in temperature allows for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

  • Injector and Detector Temperatures: The injector temperature must be high enough to ensure the rapid and complete vaporization of the sample without causing thermal degradation. Similarly, the detector temperature is set higher than the final oven temperature to prevent condensation of the analytes.

  • Carrier Gas and Flow Rate: The choice of carrier gas (typically helium or hydrogen) and its flow rate affects the efficiency of the separation. An optimal flow rate ensures a balance between analysis time and resolution.

Experimental Protocol: Chiral GC-FID Analysis of Benzyl (S)-phenyllactate

This protocol outlines a robust method for the determination of the enantiomeric and chemical purity of Benzyl (S)-phenyllactate.

1. Instrumentation and Consumables:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column: e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a cyclodextrin-based CSP (e.g., a derivative of β-cyclodextrin)

  • Carrier Gas: Helium (99.999% purity)

  • Sample Solvent: High-purity ethyl acetate or dichloromethane

  • Syringes and Vials

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the Benzyl (S)-phenyllactate sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen sample solvent.

  • Transfer an aliquot to a GC vial for analysis.

3. GC-FID Parameters:

ParameterValue
Injector Split/Splitless, 250 °C, Split ratio 50:1
Oven Program Initial: 150 °C (hold 2 min), Ramp: 5 °C/min to 220 °C (hold 10 min)
Carrier Gas Helium, Constant flow at 1.2 mL/min
Detector FID, 250 °C
Injection Volume 1 µL

4. Data Analysis and Interpretation:

  • Enantiomeric Purity: Identify the peaks corresponding to the (S) and (R)-enantiomers of Benzyl phenyllactate based on their retention times (determined by injecting a racemic standard if available). Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

  • Chemical Purity: Identify peaks corresponding to potential impurities, such as benzyl alcohol, phenyllactic acid (if derivatized or volatile enough), and any synthesis byproducts. The overall chemical purity can be estimated by the area percent method, where the peak area of Benzyl (S)-phenyllactate is expressed as a percentage of the total area of all peaks in the chromatogram.

A Comparative Overview of Analytical Techniques

While chiral GC is a highly effective technique, a comprehensive purity assessment often benefits from the application of orthogonal methods. The following table compares GC with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Benzyl (S)-phenyllactate.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and differential interaction with a chiral stationary phase.[1] Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase.Differentiation of enantiomers in a chiral environment (using chiral solvating agents or derivatizing agents) based on distinct nuclear magnetic resonance signals.
Sample Volatility Required; analyte must be thermally stable.Not required; suitable for a wide range of compounds.Not required.
Resolution Typically very high for enantiomeric separation.High, with a wide variety of chiral stationary phases available.Generally lower resolution compared to chromatographic methods.
Sensitivity High, especially with sensitive detectors like FID or MS.High, particularly with UV or MS detectors.Lower sensitivity compared to chromatographic techniques.
Quantification Excellent for both enantiomeric and chemical purity.Excellent for both enantiomeric and chemical purity.Good for enantiomeric ratio determination; less straightforward for absolute quantification of impurities.
Sample Throughput Relatively high.Can be high with modern UHPLC systems.Generally lower throughput.
Key Advantages High resolution, speed, and sensitivity for volatile compounds.Broad applicability, wide range of CSPs, non-destructive (with UV detection).Provides structural information, no separation required (with chiral auxiliaries), can be non-destructive.
Limitations Limited to volatile and thermally stable compounds.Higher solvent consumption, potential for peak broadening.Lower sensitivity, potential for signal overlap, may require chiral auxiliaries.
High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful alternative to GC, especially for non-volatile or thermally labile compounds. T[5]he separation mechanism is analogous to GC, relying on the differential interaction of enantiomers with a CSP, but in a liquid mobile phase. A wide variety of chiral stationary phases are commercially available, offering broad selectivity for different classes of compounds.

[6]***

Logical Relationship of Analytical Techniques for Purity Validation

G Benzyl (S)-phenyllactate Benzyl (S)-phenyllactate GC GC Benzyl (S)-phenyllactate->GC Enantiomeric & Chemical Purity HPLC HPLC Benzyl (S)-phenyllactate->HPLC Enantiomeric & Chemical Purity NMR NMR Benzyl (S)-phenyllactate->NMR Enantiomeric Ratio & Structure Purity Purity GC->Purity HPLC->Purity NMR->Purity

Sources

Safety Operating Guide

Personal protective equipment for handling Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide defines the Personal Protective Equipment (PPE) and operational protocols required for handling Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (CAS: 7622-21-1).[1]

As a Senior Application Scientist, I must emphasize that safety with chiral alpha-hydroxy esters is twofold: personnel protection against irritant functionalities and product integrity protection against hydrolysis-induced racemization or degradation.[1] This compound is a functionalized ester; upon contact with mucosal membranes (eyes/lungs), it can hydrolyze to release benzyl alcohol and (S)-phenyllactic acid, causing significant irritation.[1]

Physicochemical Hazard Profile:

Parameter Data Operational Implication
CAS Number 7622-21-1 Unique identifier for inventory tracking.
Physical State Viscous Liquid / Low-melting Solid Risk of both splash (liquid) and particulate (dust) exposure.[1]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).

| Reactivity | Moisture Sensitive (Ester) | Hygroscopic nature requires handling under inert atmosphere (N2/Ar) to prevent hydrolysis.[2] |

PPE Selection Matrix: The "Barrier-Defense" Strategy

Do not rely on generic "lab safety" rules. For benzyl esters, permeation rates through standard latex are unacceptably high.[2] The following matrix is based on chemical compatibility data for aromatic esters.

Protection ZoneRecommended EquipmentTechnical Rationale & Standards
Hand Protection (Splash) Nitrile (Accelerator-Free) Min Thickness: 0.11 mm (4-5 mil)Why: Nitrile offers superior resistance to aromatic esters compared to latex.[1] Standard: EN 374 Type B / ASTM D6978.[2]
Hand Protection (Immersion) Laminate / Barrier Gloves (e.g., Silver Shield®)Why: Benzyl moieties can swell thin nitrile after >15 mins contact.[1][2] Laminate films provide >480 min breakthrough time.Protocol: Wear under outer nitrile gloves for dexterity.[2]
Ocular Defense Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient.[2] The hydrolysis products (acid/alcohol) cause severe corneal opacity.[2] Vapors can bypass open-sided glasses.Standard: ANSI Z87.1+ / EN 166.[1][2]
Respiratory Half-Face Respirator w/ OV/P100 Only if outside Fume HoodWhy: H335 indicates respiratory tract irritation.[1][2] Organic Vapor (OV) cartridges capture benzyl alcohol; P100 captures particulates.Control: Primary defense must be Engineering Controls (Fume Hood).[2]
Body Shielding Polypropylene Lab Coat (High-neck, knit cuffs)Why: Prevents migration of viscous liquids onto wrists/forearms.[1] Cotton coats absorb esters; polypropylene repels them.[2]

Operational Protocol: Step-by-Step Workflow

This protocol utilizes a "Clean-to-Dirty" unidirectional flow to prevent cross-contamination.[1][2]

Phase A: Pre-Operational Validation
  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm (0.4–0.5 m/s).

  • Hydration Barrier: Ensure the compound has been stored in a desiccator.[2] Cold glassware must reach room temperature before opening to prevent condensation (hydrolysis risk).[2]

  • Donning Sequence:

    • Lab coat → Laminate Liners (if high volume) → Nitrile Gloves → Goggles.[2]

    • Scientist's Note: Tape the glove cuff over the lab coat sleeve.[2] This "shingling" technique prevents liquid from running down the arm during overhead movements.[2]

Phase B: Active Handling (Synthesis/Aliquot)
  • Aliquot Transfer: Use positive displacement pipettes for viscous liquids to ensure accuracy and prevent aerosolization.[2]

  • Spill Defense: Perform all transfers over a disposable absorbent mat (plastic-backed).[1][2]

  • Reaction Monitoring: If heating, ensure a reflux condenser is active.[2] Benzyl esters have high boiling points (approx. 288°C) but generate irritating vapors well below boiling.[2]

Phase C: Decontamination & Doffing[1][2]
  • Primary Decon: Wipe outer gloves with a dry Kimwipe, then a solvent-dampened wipe (Ethanol).[1][2]

  • Waste Segregation:

    • Solid Waste: Contaminated wipes/mats go to "Hazardous Solid Waste."[2]

    • Liquid Waste: Segregate into "Organic Waste - Non-Halogenated" (unless mixed with DCM/Chloroform).

  • Doffing Sequence:

    • Remove outer gloves (peel from cuff, turning inside out).[1][2]

    • Remove goggles (handle by strap only).[2]

    • Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption).[1][2]

Visual Operational Workflow

The following diagram illustrates the critical decision pathways and safety barriers.

SafetyProtocol Start START: Risk Assessment (Check CAS 7622-21-1 SDS) EngControl Engineering Control: Fume Hood Check (>0.4 m/s) Start->EngControl Verified PPE_Select PPE Selection: Nitrile (Splash) Laminate (Spill) EngControl->PPE_Select Flow Stable Handling Active Handling: Inert Atmosphere Absorbent Mats PPE_Select->Handling Donned Handling->PPE_Select Glove Breach (>15 min) Decon Decontamination: Solvent Wipe Down Waste Segregation Handling->Decon Complete Disposal Disposal: Organic Stream (Non-Drain) Decon->Disposal Segregate

Caption: Operational safety workflow for Benzyl (S)-phenyllactate, emphasizing the critical feedback loop for glove replacement upon chemical breach.

Emergency Response & Disposal

Scenario A: Ocular Exposure (Critical) [1]

  • Mechanism: Ester hydrolysis releases acid on the cornea.[2]

  • Action: Immediately flush with eyewash station for 15 minutes .[2][3] Hold eyelids open. Do not use neutralization agents (bases), as the heat of reaction will worsen the injury.[2]

  • Follow-up: Seek ophthalmological evaluation immediately.

Scenario B: Spills (>10 mL)

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Maximize fume hood exhaust (emergency purge).

  • Absorb: Use vermiculite or sand.[2] Do not use sawdust (combustible with organic esters).[2]

  • Clean: Wash area with soap/water solution; collect rinsate as hazardous waste.[2]

Disposal Protocol:

  • Classification: Hazardous Organic Waste.[2]

  • Prohibition: NEVER dispose of benzyl esters down the sink.[2] They are toxic to aquatic life and can damage plumbing seals.[2]

  • Storage: Store waste in high-density polyethylene (HDPE) or glass containers. Avoid PVC containers if possible due to plasticizer leaching.[2]

References

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (CAS 7622-21-1).[1][4][5][6]Link[1]

  • PubChem. (2025).[2] Compound Summary: Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate.[1][4][5][6] National Library of Medicine.[2] Link[1]

  • Fisher Scientific. (2024).[2] Nitrile Glove Chemical Resistance Guide.[2][7]Link[1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[2]Link[1][8]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.